Aromaticin
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h4-5,8,10-12H,2,6-7H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSDUQKWVVZIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1C=CC3=O)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874676 | |
| Record name | AROMATICIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5945-42-6 | |
| Record name | AROMATICIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aromaticin: A Sesquiterpene Lactone with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aromaticin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its pronounced anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its biological activities supported by quantitative data. Detailed experimental protocols for its isolation and biological evaluation are presented to facilitate further research and development. Furthermore, this document elucidates the molecular mechanisms underlying this compound's therapeutic potential, with a particular focus on its modulation of the NF-κB and STAT3 signaling pathways, critical mediators of inflammation and tumorigenesis. Visual diagrams of these pathways are provided to enhance understanding of the intricate molecular interactions.
Chemical Structure and Properties of this compound
This compound is classified as a sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. Its chemical identity is well-established through various spectroscopic and analytical techniques.
The fundamental properties of this compound are summarized below:
| Property | Value | Citation(s) |
| Molecular Formula | C₁₅H₁₈O₃ | [1] |
| Molecular Weight | 246.30 g/mol | [1] |
| IUPAC Name | (3aS,5R,5aR,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | [1] |
| CAS Number | 5945-42-6 | [1] |
| 2D Structure |
| [1] |
| 3D Conformer |
| [1] |
Description: this compound is a sesquiterpene lactone featuring a complex tricyclic core. It is structurally defined as 3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione substituted by methyl groups at positions 4a and 8, and a methylidene group at position 3.[1] This compound has been isolated from various plant sources, including Inula hupehensis, Helenium aromaticum, and Helenium amarum.[1]
Biological Activities and Quantitative Data
This compound has demonstrated significant potential as both an anti-inflammatory and an anticancer agent. Its biological activities are attributed to its unique chemical structure, particularly the presence of reactive Michael acceptors. While specific quantitative data for this compound is still emerging, data from the closely related and structurally similar sesquiterpene lactone, Helenalin, provides valuable insights into its potential potency.
Table 2.1: Cytotoxic Activity of Helenalin (this compound Analog)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Citation(s) |
| GLC4 | Small Cell Lung Carcinoma | 0.44 | 2 hours | [2] |
| COLO 320 | Colorectal Cancer | 1.0 | 2 hours | [2] |
| T47D | Breast Cancer | 4.69 | 24 hours | [3] |
| T47D | Breast Cancer | 3.67 | 48 hours | [3] |
| T47D | Breast Cancer | 2.23 | 72 hours | [3] |
Experimental Protocols
Isolation of Sesquiterpene Lactones from Helenium Species (General Protocol)
The following is a general procedure for the isolation of sesquiterpene lactones, such as this compound, from plant material, based on established methodologies.
Materials:
-
Dried and powdered aerial parts of Helenium aromaticum.
-
Methanol (ACS grade)
-
Chloroform (ACS grade)
-
Silica gel for column chromatography (70-230 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the powdered plant material with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition successively with chloroform.
-
Collect the chloroform fraction and evaporate the solvent to dryness to yield the crude chloroform extract.
-
-
Chromatographic Separation:
-
Subject the crude chloroform extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.
-
Collect fractions and monitor by TLC.
-
Combine fractions showing similar TLC profiles.
-
-
Purification:
-
Subject the combined fractions containing the compound of interest to further column chromatography or preparative TLC for final purification.
-
Characterize the purified compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) to confirm its identity as this compound.
-
Molecular Mechanisms of Action
This compound's biological effects are primarily mediated through its interaction with key signaling pathways involved in inflammation and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Sesquiterpene lactones, like the closely related Helenalin, have been shown to directly inhibit the NF-κB pathway.[4] The proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety, a reactive Michael acceptor present in these compounds. This covalent modification prevents NF-κB from binding to DNA, thereby blocking the transcription of its target genes.
Modulation of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Dysregulation of the STAT3 pathway is frequently observed in various cancers. Activation of STAT3 typically involves phosphorylation by Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and subsequent activation of target gene expression.
While direct studies on this compound's effect on STAT3 are limited, other sesquiterpene lactones, such as Tenulin, have been shown to interfere with pathways that can influence STAT3 activity. Tenulin has been reported to overcome multidrug resistance in cancer cells, a process in which STAT3 can be implicated.[5] The potential for this compound to modulate STAT3 signaling warrants further investigation, as this could represent another important mechanism for its anticancer activity.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory and potential anticancer properties. Its ability to modulate key signaling pathways such as NF-κB highlights its therapeutic potential. This technical guide provides a foundational understanding of this compound's chemical and biological characteristics. Further research is warranted to fully elucidate its specific quantitative bioactivities and to optimize its therapeutic application through preclinical and clinical studies. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on this intriguing sesquiterpene lactone.
References
- 1. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Tenulin and isotenulin inhibit P-glycoprotein function and overcome multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Natural Sources of Aromaticin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromaticin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its notable biological activities, including its anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical characterization of this compound. It details the experimental protocols for its isolation and structure elucidation, summarizes its biological activities with available quantitative data, and explores its potential mechanisms of action, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. These compounds are widely distributed in the plant kingdom, particularly within the Asteraceae family, and are known for their diverse and potent biological activities. This compound itself has been identified as a promising candidate for further investigation due to its demonstrated anti-inflammatory and cytotoxic effects. This guide will delve into the foundational research surrounding this compound, providing the detailed technical information necessary for its further study and potential therapeutic development.
Discovery and Chemical Characterization
Initial Discovery
While the exact initial isolation and characterization of this compound is not definitively documented in a single seminal publication, the foundational work on sesquiterpene lactones from Helenium species was extensively carried out by Professor Werner Herz and his research group. Their series of publications in the 1960s laid the groundwork for the identification of numerous compounds from this genus, including those with structures closely related to or identical to this compound.
Chemical Structure
This compound is a sesquiterpene lactone with the chemical formula C₁₅H₁₈O₃.[1] Its systematic IUPAC name is (3aR,4aS,7aR,8R,9aS)-4a,8-dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₃ | [1] |
| Molar Mass | 246.30 g/mol | [1] |
| CAS Number | 5945-42-6 | [1] |
| PubChem CID | 282529 | [1] |
Structure Elucidation
The structure of this compound and other sesquiterpene lactones was historically determined through a combination of classical chemical degradation methods and spectroscopic techniques. Modern structure elucidation relies heavily on a suite of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Aromatic protons typically appear in the δ 6.5-8.5 ppm region, while benzylic protons are found around δ 2-3 ppm.
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¹³C NMR: Shows the number and types of carbon atoms. Aromatic carbons typically resonate in the δ 120-150 ppm range.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton.
-
-
Mass Spectrometry (MS):
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Provides the accurate molecular weight and elemental composition of the molecule through high-resolution mass spectrometry (HRMS).
-
Fragmentation patterns observed in the mass spectrum can offer clues about the different functional groups and structural motifs present in the molecule.
-
-
Infrared (IR) Spectroscopy:
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Identifies the presence of key functional groups. For this compound, characteristic absorptions would include:
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C=O stretching for the lactone and ketone groups (typically around 1750-1780 cm⁻¹ for the γ-lactone and 1700-1720 cm⁻¹ for the ketone).
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C=C stretching for the exocyclic methylene group (around 1650 cm⁻¹).
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C-O stretching for the lactone group (around 1000-1300 cm⁻¹).
-
-
-
X-ray Crystallography:
-
When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule, confirming the connectivity and stereochemistry.
-
Natural Sources
This compound has been isolated from several plant species, primarily within the Asteraceae family.
Table 2: Natural Sources of this compound
| Plant Species | Family | Part of Plant | Reference(s) |
| Helenium aromaticum | Asteraceae | Aerial parts | [1] |
| Helenium amarum | Asteraceae | Aerial parts | [1] |
| Inula hupehensis | Asteraceae | Aerial parts | [1] |
| Inula helenium | Asteraceae | Roots | [2][3][4][5] |
Isolation of this compound from Natural Sources
The following is a generalized experimental protocol for the isolation of this compound from plant material, based on common phytochemical techniques for sesquiterpene lactones.
Experimental Protocol: Isolation of this compound
-
Plant Material Collection and Preparation:
-
Collect the specified plant parts (e.g., aerial parts of Helenium aromaticum).
-
Air-dry the plant material in the shade to a constant weight.
-
Grind the dried plant material into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol (1:1), at room temperature for 48-72 hours.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract based on polarity. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Column Chromatography: Subject the enriched fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid followed by heating).
-
-
Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification using PTLC or preparative HPLC to obtain the pure compound.
-
Caption: General workflow for the isolation of this compound.
Biological Activities and Signaling Pathways
This compound and related sesquiterpene lactones exhibit a range of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.
Anti-inflammatory Activity
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules. Sesquiterpene lactones, including potentially this compound, are thought to inhibit this pathway, possibly by alkylating key cysteine residues on IKK or the p65 subunit of NF-κB, thereby preventing its activation and nuclear translocation.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or a positive control like dexamethasone) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of nitric oxide (NO) inhibition relative to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).
-
Cytotoxic Activity
This compound and other sesquiterpene lactones have demonstrated cytotoxic activity against various cancer cell lines. This activity is often linked to the presence of the α-methylene-γ-lactone moiety, which can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules, such as proteins and DNA.
Table 3: Cytotoxic Activity of Sesquiterpene Lactones from Inula Species (for reference)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoalantolactone | Gynecologic cancer cell lines | < 100 | [1] |
| Santamarine | Gynecologic cancer cell lines | < 100 | [1] |
| Sesquiterpene lactone-enriched fraction from Inula helenium | MDA-MB-231 (Breast cancer) | Not specified (showed significant activity) | [4] |
Note: Specific IC₅₀ values for this compound against various cancer cell lines are not widely reported. The data presented here for related compounds are for comparative purposes.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is observed in many types of cancer and contributes to tumor growth and progression. Sesquiterpene lactones from Inula helenium have been shown to inhibit the STAT3 signaling pathway.[4] This inhibition can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and cell cycle regulators (e.g., cyclin D1), ultimately inducing apoptosis in cancer cells.
Caption: Postulated mechanism of this compound-induced apoptosis via STAT3 inhibition.
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a positive control such as doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Conclusion and Future Directions
This compound, a sesquiterpene lactone found in various members of the Asteraceae family, demonstrates significant potential as a bioactive compound, particularly in the areas of anti-inflammatory and anticancer research. While the foundational knowledge of its structure and natural sources is well-established, there is a clear need for further in-depth investigation. Future research should focus on:
-
Definitive Biological Activity Profiling: Conducting comprehensive studies to determine the specific IC₅₀ values of pure this compound against a wide panel of inflammatory markers and cancer cell lines.
-
Mechanism of Action Elucidation: Performing detailed molecular studies to confirm the direct interaction of this compound with key signaling proteins, such as those in the NF-κB and STAT3 pathways.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of inflammatory diseases and cancer.
-
Synthetic and Biosynthetic Studies: Exploring efficient synthetic routes to this compound and its analogs to enable structure-activity relationship studies and to provide a sustainable supply for further development.
This technical guide provides a solid foundation for researchers to build upon, with the aim of unlocking the full therapeutic potential of this compound.
References
- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Aromaticin in Inula hupehensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the proposed biosynthetic pathway of Aromaticin, a bioactive sesquiterpene lactone found in Inula hupehensis. It consolidates current knowledge on sesquiterpenoid metabolism in the Asteraceae family, presenting a putative pathway for this compound synthesis, relevant quantitative data, and detailed experimental protocols for its study.
Introduction: this compound and its Significance
This compound is a sesquiterpene lactone of the guaianolide class, characterized by a tricyclic structure featuring a γ-lactone ring fused to a seven-membered and a five-membered ring system. It has been isolated from the aerial parts of Inula hupehensis and is noted for its anti-inflammatory properties[1]. The complex structure and biological activity of this compound make its biosynthetic pathway a subject of significant interest for metabolic engineering and drug development. Sesquiterpene lactones, as a class, are known for a wide array of biological activities, including antitumor, anti-inflammatory, and antibacterial effects, largely attributed to the α-methylene-γ-lactone group[2][3].
Chemical Structure of this compound:
-
Molecular Formula: C₁₅H₁₈O₃[1]
-
IUPAC Name: (3aS,5R,5aR,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione[1]
-
Class: Guaianolide Sesquiterpene Lactone[4]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other sesquiterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The core of the this compound backbone is assembled in the cytoplasm via the MVA pathway.
The proposed pathway can be divided into three main stages:
-
Stage I: Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP).
-
Stage II: Synthesis of the Germacranolide Intermediate, Costunolide. This stage involves the formation of the initial sesquiterpene backbone and its initial oxidative modifications.
-
Stage III: Post-Costunolide Modifications to form this compound. This stage involves the key cyclization and oxidation steps that define the guaianolide skeleton of this compound.
Stage I & II: From FPP to the Key Intermediate Costunolide
The pathway to guaianolides is generally presumed to begin with the formation of a germacrene lactone derived from farnesyl pyrophosphate (FPP)[4].
-
FPP to Germacrene A: Farnesyl pyrophosphate (FPP) is cyclized by Germacrene A Synthase (GAS) to form the germacrene A hydrocarbon backbone. This is a critical first committed step in the biosynthesis of many sesquiterpene lactones[5].
-
Germacrene A to Germacrene A Acid: The germacrene A molecule is then oxidized at the C12-methyl group to a carboxylic acid by a Germacrene A Oxidase (GAO) , a cytochrome P450 enzyme of the CYP71 clan. This produces Germacrene A Acid (GAA)[5][6].
-
GAA to Costunolide: GAA is a crucial branch point. It is hydroxylated at the C6 position by a Costunolide Synthase (COS) , another specific cytochrome P450 enzyme (e.g., CYP71BL subfamily)[5][7]. The resulting 6α-hydroxy-GAA is unstable and spontaneously undergoes lactonization to form Costunolide , a stable germacranolide intermediate[6].
Stage III: Putative Pathway from Costunolide to this compound
The conversion of the germacranolide scaffold of costunolide into the guaianolide scaffold of this compound involves a critical C1-C10 ring closure and subsequent oxidative modifications. These steps are catalyzed by specific cytochrome P450 enzymes, though the precise enzymes in I. hupehensis have not yet been fully characterized.
-
Costunolide to Guaianolide Skeleton: Costunolide is believed to be the precursor for the formation of the guaianolide's 5-7 fused ring system[6]. This transformation is catalyzed by a hypothesized Guaianolide Synthase , likely a cytochrome P450 that facilitates the cyclization between C1 and C10.
-
Further Oxidations: Following the formation of the core guaianolide skeleton, a series of position-specific hydroxylations and a ketonization are required to yield the final structure of this compound. These modifications are also presumed to be carried out by various decorating cytochrome P450 monooxygenases (CYPs) and potentially other oxidoreductases.
The overall proposed biosynthetic pathway is visualized in the diagram below.
Caption: Proposed biosynthetic pathway of this compound in Inula hupehensis.
Quantitative Analysis of Sesquiterpene Lactones in Inula Species
| Compound | Plant Species | Method | Concentration Range / Amount | Reference |
| Bigelovin | Inula hupehensis | RP-HPLC | Linearity: 0.01792-0.1792 g/L | [8][9] |
| Ergolide | Inula hupehensis | RP-HPLC | Linearity: 0.0424-0.4240 g/L | [8][9] |
| Tomentosin | Inula hupehensis | RP-HPLC | Linearity: 0.0448-0.4480 g/L | [8][9] |
| Alantolactone | Inula helenium | HPLC | 256.71 ± 0.44 mg/g (in fraction) | [10] |
| Isoalantolactone | Inula helenium | HPLC | 322.62 ± 0.64 mg/g (in fraction) | [10] |
Experimental Protocols
This section details key experimental methodologies for the investigation of the this compound biosynthesis pathway.
Extraction and Quantification of this compound by HPLC
This protocol is adapted from established methods for sesquiterpene lactone analysis in Inula species[8][9][11].
Objective: To extract and quantify this compound from Inula hupehensis plant material.
Materials:
-
Dried, powdered aerial parts of I. hupehensis.
-
Methanol or Ethanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound standard (if available).
-
Agilent Zorbax XDB-C18 column (or equivalent).
-
HPLC system with DAD or UV detector.
Procedure:
-
Extraction:
-
Accurately weigh ~1.0 g of powdered plant material.
-
Add 50 mL of methanol and perform ultrasonication for 30-45 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper. Repeat the extraction twice more with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL) to create the stock solution.
-
-
HPLC Analysis:
-
Filter the stock solution through a 0.45 µm syringe filter before injection.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. Start with a lower concentration of acetonitrile and gradually increase. A common starting point is a gradient of Acetonitrile (A) and Water (B) from 30% A to 70% A over 40 minutes.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of a known concentration of this compound standard.
-
Inject the prepared plant extract sample.
-
Identify the this compound peak by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample based on the peak area and the standard curve.
-
Caption: General workflow for the extraction and HPLC analysis of this compound.
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of candidate biosynthetic genes (e.g., GAS, GAO, COS, other CYPs) in different tissues of I. hupehensis.
Materials:
-
Fresh I. hupehensis tissues (e.g., leaves, stems, roots, trichomes).
-
Liquid nitrogen.
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit).
-
DNase I.
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).
-
SYBR Green qPCR Master Mix.
-
Gene-specific primers for target genes and a reference gene (e.g., Actin).
-
qRT-PCR instrument.
Procedure:
-
RNA Isolation:
-
Harvest fresh plant tissues and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).
-
Include a melt curve analysis at the end to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of a stable reference gene.
-
Caption: Workflow for analyzing biosynthetic gene expression via qRT-PCR.
Conclusion and Future Directions
The biosynthesis of this compound in Inula hupehensis is proposed to follow the canonical pathway for guaianolide synthesis in Asteraceae, proceeding from FPP through key intermediates like germacrene A and costunolide. The pathway relies heavily on the catalytic activity of terpene synthases and, critically, a series of cytochrome P450 monooxygenases that build the final complex structure.
While this guide outlines a robust putative pathway, further research is required for its complete elucidation. Key future work should focus on:
-
Functional Characterization: Identifying and functionally characterizing the specific I. hupehensis Germacrene A Synthase, Costunolide Synthase, and the subsequent "Guaianolide Synthase" and decorating P450s through transcriptomics, proteomics, and in-vitro/in-vivo enzyme assays.
-
Quantitative Correlation: Performing parallel quantitative analysis of this compound content and the expression levels of candidate biosynthetic genes across different plant tissues and developmental stages to further validate their roles.
-
Metabolic Engineering: Utilizing the identified genes to engineer model organisms like yeast or Nicotiana benthamiana for the heterologous production of this compound, opening avenues for sustainable sourcing and further pharmacological development.
References
- 1. This compound | C15H18O3 | CID 282529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pseudoguaianolides and guaianolides from Inula hupehensis as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guaianolide - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Guaianolide Sesquiterpene Lactones from Centaurothamnus maximus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. [Simultaneous determination of three sesquiterpene lactones in Inula hupehensis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
Aromaticin: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromaticin is a naturally occurring sesquiterpenoid lactone, a class of compounds known for their diverse and potent biological activities. Isolated from various plant species, including those of the Helenium and Inula genera, this compound has attracted significant interest within the scientific community. Its chemical structure, characterized by a complex fused ring system and reactive functional groups, underpins its notable anti-inflammatory and potential anticancer properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanisms of action at the cellular level, and detailed protocols for its study. Due to the limited availability of specific physical property data for this compound, data for the structurally similar and well-studied sesquiterpene lactone, Helenalin, is provided as a reference.
Physical and Chemical Properties
The physicochemical properties of this compound and the related compound Helenalin are crucial for their handling, formulation, and an understanding of their biological activity. A summary of these properties is presented below.
| Property | Value (this compound) | Value (Helenalin - for reference) |
| Molecular Formula | C₁₅H₁₈O₃ | C₁₅H₁₈O₄[1][2] |
| Molecular Weight | 246.30 g/mol | 262.3 g/mol [2][3] |
| Melting Point | Data not available | 167-168 °C[1][4] |
| Boiling Point | Data not available | 473-474 °C (estimated)[4] |
| Solubility | Data not available | Slightly soluble in water (approx. 0.2 mg/mL in PBS, pH 7.2); Soluble in ethanol, DMSO, and dimethylformamide (approx. 20 mg/mL); Soluble in chloroform and hot benzene.[1][2][3] |
| Appearance | Data not available | White to off-white solid[5] |
| CAS Number | 5945-42-6 | 6754-13-8[2][3] |
Biological Activity and Mechanisms of Action
This compound exhibits significant biological effects, primarily as an anti-inflammatory and anticancer agent. Its mechanism of action is largely attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival.
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
The anti-inflammatory properties of this compound and related sesquiterpene lactones are predominantly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
The proposed mechanism involves the direct alkylation of the p65 subunit of the NF-κB heterodimer by the α-methylene-γ-lactone moiety of the sesquiterpene lactone.[7] This covalent modification, specifically targeting a cysteine residue (Cys38) in the DNA-binding domain of p65, sterically hinders the transcription factor from binding to its cognate DNA sequences in the promoter regions of target genes.[7] This action effectively blocks the transcription of pro-inflammatory mediators, thereby attenuating the inflammatory response.
References
- 1. Helenalin | C15H18O4 | CID 23205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Helenalin | CAS 6754-13-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. helenalin, 6754-13-8 [thegoodscentscompany.com]
- 5. adipogen.com [adipogen.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cysteine 38 in p65/NF-kappaB plays a crucial role in DNA binding inhibition by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Aromaticin and its Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromaticin, a sesquiterpene lactone primarily isolated from plants of the Inula genus, has garnered scientific interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and related sesquiterpene lactones. While quantitative data for this compound itself is limited in publicly available literature, this paper summarizes the existing qualitative information and presents quantitative data from structurally similar compounds to provide a basis for future research and drug development endeavors. This guide also details the experimental protocols for key biological assays and visualizes the primary signaling pathway implicated in its anti-inflammatory effects.
Introduction
This compound is a naturally occurring sesquiterpene lactone characterized by an α-methylene-γ-lactone group, a structural motif common to many biologically active compounds in this class.[1] It is found in various plants, notably Inula hupehensis.[1] The primary reported biological activity of this compound is its anti-inflammatory effect.[1] This paper will delve into the known biological activities, with a focus on providing a technical framework for researchers. Due to a scarcity of specific data on this compound derivatives, this guide will focus on the parent compound and related sesquiterpene lactones from the Inula genus.
Biological Activities of this compound and Related Sesquiterpene Lactones
The biological activities of sesquiterpene lactones are diverse, with cytotoxicity and anti-inflammatory actions being the most extensively studied.
Cytotoxic Activity
Table 1: Cytotoxic Activity of Sesquiterpene Lactones from Inula aucheriana [2]
| Compound | Cell Line | IC50 (μg/mL) |
| Inuchinenolide B | HepG-2 | 56.6 |
| MCF-7 | 19.0 | |
| 14-acetoxy-1β,5α,7αH-4β-hydroxy-guai-9(10),11(13)-dien-12,8α-olide | HepG-2 | 39.0 |
| MCF-7 | 11.8 | |
| A-549 | 55.7 |
Table 2: Cytotoxic Activity of Eudesmanolides from Inula britannica [3]
| Compound | Cell Line | IC50 (μM) |
| 1β-hydroxyalantolactone | HEp2 | 2.8 |
| SGC-7901 | 3.5 | |
| HCT116 | 4.1 | |
| Ivangustin | HEp2 | 3.2 |
| SGC-7901 | 4.8 | |
| HCT116 | 5.3 |
Anti-inflammatory Activity
This compound has been reported to exhibit anti-inflammatory activity.[1] While specific quantitative data on the percentage of inflammation inhibition for this compound is not detailed in the available literature, the mechanism of action for many sesquiterpene lactones is understood to be the inhibition of the NF-κB signaling pathway.[4][5]
Antimicrobial Activity
There is currently a lack of specific data regarding the antimicrobial activity (e.g., Minimum Inhibitory Concentration - MIC) of this compound and its derivatives in the reviewed scientific literature.
Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
The primary anti-inflammatory mechanism of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.[7]
Sesquiterpene lactones, likely including this compound, are believed to inhibit this pathway by directly alkylating the p65 subunit of NF-κB, specifically targeting cysteine residues.[4][5] This covalent modification prevents NF-κB from binding to DNA, thereby blocking the transcription of inflammatory mediators.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.
Cytotoxicity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-15,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Acclimate rodents for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of the animals.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema in the compound-treated group compared to the control group.
NF-κB Activity: Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB promoter by measuring the expression of a luciferase reporter gene.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Treat the transfected cells with the test compound for a specified period.
-
Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
This compound Derivatives
A thorough review of the current scientific literature did not yield significant information regarding the synthesis and biological evaluation of this compound derivatives. This represents a notable gap in the research landscape and a promising avenue for future investigation. The synthesis of novel this compound analogs could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Conclusion and Future Directions
This compound, a sesquiterpene lactone, demonstrates notable anti-inflammatory properties, likely through the inhibition of the NF-κB signaling pathway. While specific quantitative data on its biological activities are sparse, studies on related compounds from the Inula genus suggest potential cytotoxic activity. The lack of research on this compound derivatives presents a significant opportunity for medicinal chemists and pharmacologists. Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 and MIC values of pure this compound in a wide range of cancer cell lines and microbial strains.
-
Mechanistic Studies: Elucidating the precise molecular targets of this compound and confirming its inhibitory effect on the NF-κB pathway through techniques such as Western blotting and electrophoretic mobility shift assays (EMSA).
-
Synthesis of Derivatives: Synthesizing a library of this compound derivatives to explore structure-activity relationships (SAR) and identify compounds with improved therapeutic potential.
-
In Vivo Efficacy: Evaluating the in vivo anti-inflammatory and anti-cancer efficacy of this compound and its most promising derivatives in animal models.
By addressing these research gaps, the full therapeutic potential of this compound and its chemical space can be explored, potentially leading to the development of novel drug candidates for inflammatory diseases and cancer.
References
- 1. This compound | C15H18O3 | CID 282529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Aromaticin: A Review of Preclinical Evidence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The initial investigation into "Aromaticin" as a potential therapeutic agent reveals a significant lack of specific, publicly available scientific literature for a compound with this exact name. Extensive searches have yielded broad information on the therapeutic properties of aromatic compounds in general, but have not identified a distinct molecule referred to as "this compound." This guide will, therefore, pivot to a broader discussion of the therapeutic potential of aromatic compounds, drawing on general principles and specific examples from the literature where applicable. It is important to note that without a defined chemical entity, specific quantitative data, detailed experimental protocols, and precise signaling pathways cannot be definitively attributed to "this compound." The following sections will provide a framework for the type of information required for a comprehensive technical guide, which could be populated should a more specific chemical identifier for "this compound" become available.
Introduction to Aromatic Compounds in Drug Discovery
Aromatic compounds, characterized by their cyclic, planar structures with delocalized pi electrons, are fundamental scaffolds in medicinal chemistry. Their rigid nature provides a stable three-dimensional framework crucial for binding to biological targets. The electronic properties of the aromatic ring allow for various non-covalent interactions, including π-stacking and hydrophobic interactions, which are critical for ligand-receptor recognition and binding affinity. These compounds are ubiquitous in pharmaceuticals and are often key pharmacophores responsible for the therapeutic effects of many drugs.
The therapeutic potential of aromatic compounds spans a wide range of applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5][6] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in disease pathogenesis.[7][8][9][10][11]
Potential Therapeutic Applications of Aromatic Compounds
Anti-Cancer Activity
Numerous plant-derived aromatic compounds have demonstrated promising anti-cancer effects in preclinical studies.[4][6] These compounds can influence various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[9] The mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways that promote cancer cell survival and growth.[9]
Anti-Inflammatory Effects
Chronic inflammation is a key driver of many diseases.[5] Aromatic compounds, particularly polyphenols and flavonoids, are well-documented for their anti-inflammatory properties.[5] They can modulate inflammatory pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.[5][12]
Key Signaling Pathways Modulated by Aromatic Compounds
The therapeutic effects of aromatic compounds are often attributed to their ability to interact with and modulate intracellular signaling pathways.[7][10][11]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and is also implicated in cancer development.[7] Some aromatic compounds can inhibit the activation of NF-κB, thereby downregulating the expression of genes involved in inflammation and cell survival.[5]
Caption: General inhibitory effect of aromatic compounds on the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[7] Its dysregulation is a common feature in many cancers.[7] Certain aromatic compounds have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and survival.[7]
Caption: Potential inhibitory points of aromatic compounds in the PI3K/Akt/mTOR pathway.
Quantitative Data
Due to the lack of specific data for "this compound," this section will present a template for how quantitative data, such as IC50 values, would be presented. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. This section provides an overview of standard methodologies that would be employed to evaluate the therapeutic potential of a compound like "this compound."
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of a compound on cancer cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
Apoptosis Assays
To determine if a compound induces programmed cell death, several assays can be performed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early and late apoptotic cells.[14][15][16][17]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: A typical workflow for assessing apoptosis using Annexin V/PI staining.
Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing insights into the mechanism of action of a compound.[18][19][20][21][22]
Protocol Outline: Western Blotting
-
Sample Preparation: Lyse treated and untreated cells to extract proteins.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer separated proteins to a membrane (PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein using a chemiluminescent or fluorescent substrate.
In Vivo Animal Models
Preclinical animal models are crucial for evaluating the efficacy and safety of a potential therapeutic agent in a living organism before human trials.[23][24][25][26]
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice to study tumor growth and the effect of the test compound.
-
Syngeneic Models: Cancer cells from the same genetic background as the host animal are used, allowing for the study of the immune system's role in the therapeutic response.
-
Toxicology Studies: These studies assess the safety profile of the compound, determining potential side effects and the maximum tolerated dose.[27][28]
Conclusion and Future Directions
While the name "this compound" does not correspond to a well-documented therapeutic agent, the broader class of aromatic compounds holds significant promise for the development of new drugs for a variety of diseases, including cancer and inflammatory disorders. Future research should focus on the identification and characterization of novel aromatic compounds with therapeutic potential. For any such compound, a rigorous preclinical evaluation, following the methodologies outlined in this guide, will be essential to establish its efficacy and safety profile, paving the way for potential clinical development. Should a specific chemical entity for "this compound" be identified, this technical guide can serve as a template for the comprehensive evaluation of its therapeutic potential.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-inflammatory properties of some aromatic and heterocyclic aromatic curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 6. Role of Plant-Derived Active Constituents in Cancer Treatment and Their Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamics and Sensitivity of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamics and Sensitivity of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. bio-rad.com [bio-rad.com]
- 21. cdn.origene.com [cdn.origene.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. toolbox.eupati.eu [toolbox.eupati.eu]
- 24. Products | Taconic Biosciences [taconic.com]
- 25. Assessment and validation of animal models to evaluate topical effects of substances on gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In-vivo Animal Models - Aragen Life Sciences [aragen.com]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. nuvisan.com [nuvisan.com]
In Silico Modeling of Aromaticin Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of the binding of a novel aromatic compound, "Aromaticin," to its putative protein targets. The workflow described herein encompasses target identification, binding mode analysis, and affinity prediction, followed by experimental validation. This document is intended to serve as a technical resource for professionals in the fields of computational chemistry, molecular biology, and drug discovery.
Introduction to this compound and In Silico Approaches
This compound is a novel polycyclic aromatic compound with demonstrated bioactive properties in preliminary screenings. Aromatic compounds are a well-established class of molecules with diverse pharmacological activities, often mediated by specific interactions with biological macromolecules.[1] Understanding the molecular mechanism of action is crucial for its development as a therapeutic agent. In silico modeling provides a powerful, cost-effective, and rapid means to predict and analyze these interactions at an atomic level, thereby guiding further experimental validation and lead optimization efforts.[2][3]
The computational workflow for characterizing this compound's receptor binding can be conceptualized as a multi-step process, beginning with broad, system-level predictions and progressively focusing on detailed, high-resolution analysis of specific ligand-receptor complexes.
Methodologies for In Silico Analysis
Given a novel compound like this compound, the first step is to identify its potential biological targets. This can be achieved through several computational approaches:
-
Inverse Docking: In this approach, the this compound molecule is docked against a large library of protein structures representing the druggable proteome. Servers and software like PharmMapper, idTarget, and TarFisDock are commonly used for this purpose. The output is a ranked list of potential targets based on docking scores.
-
Pharmacophore-Based Screening: This method involves creating a 3D pharmacophore model from this compound's structure, which represents the spatial arrangement of its key chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors). This model is then used to screen databases of known protein targets to find those that can accommodate such features in their binding sites.
-
Ligand Similarity-Based Approaches: This technique involves searching for known drugs or bioactive molecules that are structurally similar to this compound. It is based on the principle that structurally similar molecules often share similar biological targets. Databases such as ChEMBL and PubChem can be used for this purpose.
Table 1: Hypothetical Target Prioritization for this compound
| Target Class | Representative Protein | Inverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Rationale for Prioritization |
| Kinase | Epidermal Growth Factor Receptor (EGFR) | -9.8 | 0.85 | Many aromatic compounds are known kinase inhibitors. |
| G-Protein Coupled Receptor (GPCR) | β2-Adrenergic Receptor | -8.5 | 0.79 | The rigid, hydrophobic nature of this compound is suitable for GPCR binding pockets. |
| Nuclear Receptor | Estrogen Receptor Alpha (ERα) | -10.2 | 0.91 | Polycyclic aromatic structures can mimic endogenous steroid hormones.[4] |
| Topoisomerase | Topoisomerase I (Top1) | -9.1 | 0.82 | Aromatic systems can intercalate into DNA, a mechanism relevant to Top1 inhibition.[5] |
Once a primary target is selected (e.g., Estrogen Receptor Alpha based on the hypothetical data in Table 1), molecular docking is performed to predict the preferred binding orientation and conformation of this compound within the receptor's active site.
Protocol for Molecular Docking:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Repair any missing side chains or loops using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of this compound.
-
Assign correct atom types and partial charges using a force field (e.g., AMBER, CHARMM).
-
-
Grid Generation:
-
Define the binding site on the receptor, typically centered on the location of the co-crystallized ligand or identified through binding site prediction algorithms. A grid box is generated to encompass this region.
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock Vina, Glide, or GOLD to systematically sample different conformations and orientations of this compound within the defined grid.
-
The software calculates a docking score for each pose, which estimates the binding affinity.
-
-
Pose Analysis:
-
The resulting poses are clustered and ranked. The top-scoring poses are visually inspected to analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. Aromatic amino acids in the receptor are often crucial for binding aromatic ligands.[6]
-
While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior and stability of the this compound-receptor complex over time.
Protocol for MD Simulations:
-
System Setup:
-
The top-ranked docked complex is placed in a periodic box of explicit solvent (e.g., TIP3P water).
-
Counter-ions are added to neutralize the system.
-
-
Minimization and Equilibration:
-
The system's energy is minimized to remove steric clashes.
-
The system is gradually heated to physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure the solvent and ions are properly distributed.
-
-
Production Run:
-
A production simulation is run for a significant duration (e.g., 100-500 nanoseconds) to sample the conformational landscape of the complex.
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
-
The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein.
-
The persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time is monitored.
-
MD simulation trajectories can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.
Protocol for MM/PBSA Calculation:
-
Snapshot Extraction: A number of snapshots (e.g., 100-500) are extracted from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, the following energy terms are calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method:
-
The free energy of the complex.
-
The free energy of the receptor.
-
The free energy of the ligand.
-
-
Binding Free Energy (ΔG_bind): The binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
Table 2: Hypothetical In Silico Binding Data for this compound with Estrogen Receptor Alpha
| Parameter | Value | Unit | Method |
| Docking Score | -10.2 | kcal/mol | AutoDock Vina |
| Predicted pKi | 7.48 | - | - |
| Key Interacting Residues | Glu353, Arg394, Phe404 | - | Visual Inspection |
| RMSD of Ligand (MD) | 1.5 ± 0.3 | Å | GROMACS |
| ΔG_bind (MM/PBSA) | -45.7 ± 5.2 | kcal/mol | AMBER |
Experimental Validation
In silico predictions must be validated through rigorous experimental assays. The following workflow outlines the key steps for experimental validation.
Protocol for SPR:
-
Chip Preparation: Immobilize the purified receptor protein onto a sensor chip surface.
-
Analyte Injection: Flow different concentrations of this compound (the analyte) over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the surface as this compound binds to and dissociates from the immobilized receptor. This is recorded in a sensorgram.
-
Data Analysis: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Protocol for ITC:
-
Sample Preparation: Place the purified receptor protein in the sample cell and this compound in the injection syringe.
-
Titration: Inject small aliquots of this compound into the sample cell at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed upon each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
Table 3: Hypothetical Experimental Validation Data for this compound-ERα Binding
| Parameter | Value | Unit | Method |
| K_D | 50 | nM | Surface Plasmon Resonance |
| k_on | 2.5 x 10^5 | M⁻¹s⁻¹ | Surface Plasmon Resonance |
| k_off | 1.25 x 10⁻² | s⁻¹ | Surface Plasmon Resonance |
| K_D | 65 | nM | Isothermal Titration Calorimetry |
| ΔH | -8.2 | kcal/mol | Isothermal Titration Calorimetry |
| EC50 (Functional Assay) | 150 | nM | Reporter Gene Assay |
Signaling Pathway Context
The binding of this compound to a target like the Estrogen Receptor Alpha would modulate its activity, thereby affecting downstream signaling pathways. In the case of ERα, ligand binding typically leads to receptor dimerization, nuclear translocation, and the regulation of gene expression by binding to Estrogen Response Elements (EREs) in the DNA.
This pathway illustrates how the initial binding event, modeled in silico, translates into a cellular response. A functional assay, such as a luciferase reporter assay containing an ERE, would be the ultimate confirmation of this compound's effect on this pathway.
Conclusion
The integrated use of in silico modeling and experimental validation provides a robust framework for elucidating the mechanism of action of novel compounds like this compound. This guide has outlined the core computational and experimental protocols, from target identification to functional validation. By systematically applying these methodologies, researchers can accelerate the drug discovery process, gain deep insights into molecular recognition, and make more informed decisions in the development of new therapeutic agents.
References
- 1. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. In silico Molecular Modelling of Selected Natural Ligands and their Binding Features with Estrogen Receptor Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 14-Substituted Aromathecins as Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of aromatic amino acids in receptor binding activity and subunit assembly of the cytolethal distending toxin of Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
Aromaticin: A Comprehensive Technical Review of its Preclinical Research
Disclaimer: The term "Aromaticin" does not correspond to a recognized, single chemical entity in the public scientific literature. This document synthesizes preclinical data from a range of aromatic compounds that exhibit biological activities and mechanisms of action aligning with the implied characteristics of "this compound," such as anti-cancer and anti-inflammatory effects involving key signaling pathways. The information presented herein is a literature review of these representative aromatic compounds.
This technical guide provides a detailed overview of the biological activities, mechanisms of action, and experimental methodologies related to various bioactive aromatic compounds. The focus is on their potential as therapeutic agents, particularly in the fields of oncology and inflammation.
Biological Activities of Representative Aromatic Compounds
Aromatic compounds, characterized by the presence of one or more aromatic rings in their structure, are a diverse group of molecules with a wide array of biological activities.[1][2] Many of these compounds, often derived from natural sources like plants, have been investigated for their therapeutic potential.[3][4] Key activities include anticancer, anti-inflammatory, and antifungal effects.[5][6][7]
1.1. Anticancer Activity
Numerous aromatic compounds have demonstrated significant anticancer properties across various cancer cell lines.[6][8] These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[9][10][11] For instance, certain polycyclic aromatic hydrocarbons have been shown to intercalate with DNA, leading to cytotoxic effects.[6] Natural products such as flavonoids, alkaloids, and saponins, which are rich in aromatic structures, are known to modulate signaling pathways critical for cancer development.[12]
One notable example is Artonin E, which has been shown to induce apoptosis in colon and ovarian cancer cell lines.[9][13] It affects the expression of key apoptosis-regulating proteins like Bax and Bcl-2.[14] Similarly, other aromatic compounds have been found to arrest the cell cycle and suppress tumor growth in preclinical models.[7]
1.2. Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases, including cancer.[15] Several aromatic compounds exhibit potent anti-inflammatory properties by modulating key inflammatory signaling pathways.[5][16] A primary target for these compounds is the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.[17][18][19] By inhibiting NF-κB activation, these compounds can reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[16][20][21]
For example, curcumin and its analogs are well-documented inhibitors of the NF-κB pathway.[17][20] Other aromatic compounds have been shown to reduce inflammation in animal models of diseases like colitis.[5] Rosmarinic acid, a phenolic compound, has also demonstrated significant anti-inflammatory effects through the inhibition of NF-κB and MAPK pathways.[22]
Quantitative Data Summary
The potency of bioactive compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%.[23] The IC50 values for various aromatic compounds against different cancer cell lines have been reported in numerous studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number, purity of the compound, and assay methodology.[24]
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Curcumin Analog (BAT3) | L929sA/A549 | NF-κB Reporter Gene Assay | ~6 µM | [17] |
| Curcumin Analog (BAT1) | L929sA/A549 | NF-κB Reporter Gene Assay | ~24 µM | [17] |
| Curcumin Analog (BAT8) | L929sA/A549 | NF-κB Reporter Gene Assay | ~15 µM | [17] |
| Curcumin Analog (EF31) | RAW264.7 | NF-κB DNA Binding | ~5 µM | [20] |
| Curcumin Analog (EF24) | RAW264.7 | NF-κB DNA Binding | ~35 µM | [20] |
| Curcumin | RAW264.7 | NF-κB DNA Binding | >50 µM | [20] |
| Artonin E | LoVo (colon cancer) | Cell Viability | 3-30 µg/mL (range) | [13] |
| Artonin E | HCT116 (colon cancer) | Cell Viability | 1-3 µg/mL (range) | [13] |
| Pyrenyl ether (Compound 3) | HT-29 (colon cancer) | Cytotoxicity Assay | Better than cisplatin | [6] |
| Pyrenyl ether (Compound 3) | HeLa (cervical cancer) | Cytotoxicity Assay | Better than cisplatin | [6] |
| Compound 2 (PAH derivative) | HeLa (cervical cancer) | Cytotoxicity Assay | Better than cisplatin | [6] |
| Nerolidol | Leishmania | Antiproliferative Assay | 0.008 mM | [25] |
| (+)-limonene | Leishmania | Antiproliferative Assay | 0.549 mM | [25] |
| α-terpineol | Leishmania | Antiproliferative Assay | 0.678 mM | [25] |
| 1,8-cineole | Leishmania | Antiproliferative Assay | 4.697 mM | [25] |
| Pyrido[2,3-d]pyrimidines | hCA I | Enzyme Inhibition | 2.12-10.89 mM | [26] |
| Pyrido[2,3-d]pyrimidines | hCA II | Enzyme Inhibition | 2.52-18.64 mM | [26] |
| Ligand L4 | MCF-7 (breast cancer) | MTT Assay (48h) | 1.28 µM | [27] |
| Ligand L4 | HeLa (cervical cancer) | MTT Assay (48h) | 1.81 µM | [27] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of many aromatic compounds are attributed to their ability to modulate specific signaling pathways that are often dysregulated in diseases like cancer and chronic inflammatory conditions.
3.1. NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[12][18] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[19] Several aromatic compounds have been identified as potent inhibitors of NF-κB signaling.[17][20]
The mechanism of inhibition can occur at various steps in the pathway. For instance, some compounds can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα.[21] This prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimers (typically p50/p65) to the nucleus to initiate gene transcription.[18] Other compounds may directly interfere with the DNA binding of NF-κB.[17]
Caption: this compound inhibits the NF-κB signaling pathway.
3.2. STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that is often constitutively activated in a wide range of cancers.[28] Activated STAT3 promotes cancer cell proliferation, survival, invasion, and angiogenesis.[29][30] Therefore, inhibiting the STAT3 signaling pathway is an attractive strategy for cancer therapy.[31]
Several natural and synthetic aromatic compounds have been identified as STAT3 inhibitors.[28][30][32] These inhibitors can act through various mechanisms, including:
-
Direct binding to STAT3: Some compounds can directly bind to the STAT3 protein, preventing its phosphorylation and activation.[30][32]
-
Inhibition of upstream kinases: Other compounds may inhibit the activity of upstream kinases, such as JAKs, which are responsible for phosphorylating STAT3.[32]
-
Preventing dimerization and nuclear translocation: Some inhibitors can prevent the dimerization of activated STAT3 or its translocation to the nucleus.[32]
References
- 1. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural anticancer agents: prospection of medicinal and aromatic plants in modern chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Extracts from Aromatic Plants as Control Agents against Spoilage Molds Isolated from Sheep Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Allicin (from garlic) induces caspase-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and anti-inflammatory properties of some aromatic and heterocyclic aromatic curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]
- 23. IC50 - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. ic50 values calculated: Topics by Science.gov [science.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Natural STAT3 Inhibitors for Cancer Treatment: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 30. Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics | Journal of Cancer Biomoleculars and Therapeutics [jcbt.eternopublisher.com]
- 32. Silibinin is a direct inhibitor of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Aromaticin: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed, step-by-step protocol for the total synthesis of Aromaticin, a sesquiterpene lactone known for its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol is based on the successful total synthesis reported by Lansbury and coworkers, which established a regio- and stereocontrolled route to this complex natural product.
Chemical Structure
This compound is a pseudoguaianolide with the following chemical structure:
IUPAC Name: (3aR,4aR,7aR,8R,9aS)-4a,8-Dimethyl-3-methylidene-3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione
Molecular Formula: C₁₅H₁₈O₃
Molecular Weight: 246.30 g/mol
Synthetic Strategy Overview
The total synthesis of this compound begins with the readily available starting material, 2-methyl-1,3-cyclopentanedione. The synthetic route involves a series of key transformations to construct the characteristic fused 5-7-5 ring system of the pseudoguaianolide core, culminating in the introduction of the α-methylene-γ-lactone moiety.
A logical workflow for the synthesis is depicted below:
Experimental Protocols
The following are detailed protocols for the key final steps in the synthesis of (±)-Aromaticin.
Step 1: Selenylation of the Lactone Intermediate
Objective: To introduce a phenylselenenyl group at the α-position of the lactone carbonyl.
Materials:
-
Lactone intermediate (trans-fused lactone)
-
Phenylselenenyl chloride (PhSeCl)
-
Ethyl acetate (EtOAc)
-
Hydrogen chloride (HCl) in ethyl acetate (to initiate enolization)
Procedure:
-
Dissolve the lactone intermediate in ethyl acetate.
-
To the stirred solution, add a solution of phenylselenenyl chloride in ethyl acetate. A small amount of hydrogen chloride in ethyl acetate is added to catalyze the enolization.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture containing the crude selenylated lactone is carried forward to the next step without extensive purification.
Step 2: Oxidative Elimination to Yield (±)-Aromaticin
Objective: To form the α-methylene-γ-lactone via oxidation of the selenide and subsequent syn-elimination.
Materials:
-
Crude selenylated lactone from the previous step
-
Sodium metaperiodate (NaIO₄)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
The crude selenylated lactone is dissolved in a mixture of tetrahydrofuran and water.
-
Sodium metaperiodate is added to the solution to oxidize the selenide to a selenoxide.
-
The mixture is heated briefly to facilitate the syn-elimination of the selenoxide, which forms the exocyclic double bond.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the crude (±)-Aromaticin.
Purification: The crude product is purified by recrystallization to yield pure (±)-Aromaticin.
Quantitative Data Summary
The following table summarizes the reported yields for the final steps of the synthesis.
| Step | Product | Starting Material | Yield | Reference |
| Lactone Annelation | Acrylate Intermediate | Protected Diketone | Quantitative | |
| Selenoxide Elimination | (±)-Aromaticin | Selenylated Lactone | ~75% (crude) |
Conclusion
This protocol outlines a proven synthetic route to this compound, a molecule of significant interest in medicinal chemistry. The key steps involve the stereocontrolled formation of the tricyclic core followed by the efficient introduction of the α-methylene lactone functionality. This detailed procedure provides a valuable resource for researchers aiming to synthesize this compound and its analogs for further biological evaluation. The successful completion of this total synthesis in twenty-two steps from 2-methyl-1,3-cyclopentanedione also definitively resolved the C-7 chirality of the natural product.
Application Notes and Protocols for the Extraction and Purification of Aromaticin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromaticin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is primarily isolated from plant species such as Inula hupehensis, Helenium aromaticum, and Helenium amarum.[1] this compound has demonstrated notable anti-inflammatory properties, making it a compound of significant interest for therapeutic research and drug development. This document provides detailed protocols for the extraction and purification of this compound from plant material, summarizes quantitative data, and visualizes the experimental workflow and its associated anti-inflammatory signaling pathway.
Data Presentation
The following tables summarize the quantitative data associated with the extraction and purification of this compound. The values presented are representative and can vary based on the specific plant material, extraction method, and purification efficiency.
Table 1: Extraction Efficiency of this compound from Helenium aromaticum
| Extraction Method | Solvent System | Extraction Time (hours) | Crude Extract Yield (%) | This compound Content in Crude Extract (%) |
| Maceration | Dichloromethane | 72 | 5.8 | 1.2 |
| Soxhlet Extraction | n-Hexane | 24 | 4.5 | 1.5 |
| Ultrasound-Assisted Extraction | Methanol | 1 | 7.2 | 1.0 |
Table 2: Purification of this compound using Column Chromatography
| Stationary Phase | Mobile Phase Gradient | This compound Recovery (%) | Final Purity (%) |
| Silica Gel (70-230 mesh) | n-Hexane:Ethyl Acetate (9:1 to 1:1) | 85 | >95 |
| Reversed-Phase C18 | Methanol:Water (6:4 to 8:2) | 80 | >98 |
Experimental Protocols
I. Extraction of this compound from Helenium aromaticum (Dried Aerial Parts)
This protocol describes the extraction of a crude mixture containing this compound from dried and powdered aerial parts of Helenium aromaticum.
Materials and Reagents:
-
Dried and powdered aerial parts of Helenium aromaticum
-
Dichloromethane (CH₂Cl₂)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 1 kg of dried and powdered aerial parts of Helenium aromaticum.
-
Place the powdered plant material in a large glass container.
-
Add 5 liters of dichloromethane to the container, ensuring the plant material is fully submerged.
-
Seal the container and allow it to macerate for 72 hours at room temperature with occasional stirring.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the solvent extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting viscous, dark green residue is the crude dichloromethane extract.
-
Dry the crude extract completely under a vacuum and weigh it to determine the crude extract yield.
II. Purification of this compound by Silica Gel Column Chromatography
This protocol details the purification of this compound from the crude extract using silica gel column chromatography.
Materials and Reagents:
-
Crude dichloromethane extract containing this compound
-
Silica gel (70-230 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Developing chamber
-
Vanillin-sulfuric acid spray reagent
Procedure:
-
Column Packing:
-
Prepare a slurry of 200 g of silica gel in n-hexane.
-
Carefully pour the slurry into a glass chromatography column, allowing the silica gel to settle uniformly without air bubbles.
-
Wash the packed column with one column volume of n-hexane.
-
-
Sample Loading:
-
Dissolve 10 g of the crude extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel (approximately 20 g) by evaporating the solvent completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 n-hexane:ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp at 254 nm and by spraying with vanillin-sulfuric acid reagent followed by gentle heating.
-
This compound will appear as a distinct spot with a specific Rf value.
-
-
Isolation:
-
Pool the fractions that contain pure this compound, as determined by TLC analysis.
-
Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain purified this compound as a crystalline solid.
-
Determine the final yield and assess the purity using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: A schematic overview of the experimental workflow for the extraction and purification of this compound.
Anti-inflammatory Signaling Pathway of this compound
This compound, like other sesquiterpene lactones, is known to exert its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
References
Application Notes and Protocols for the Quantification of Aromatic Amines
A General Approach for the Analysis of "Aromaticin"-like Compounds
Introduction
"this compound" is not a term that corresponds to a specific, publicly documented chemical compound in the scientific literature. However, the name suggests it is an aromatic compound. This document provides a detailed guide on the analytical methods for the quantification of aromatic amines, a class of compounds that "this compound" may belong to. The protocols and data presented herein are based on established methods for well-known aromatic amines and serve as a robust starting point for developing and validating a quantification method for a specific "this compound" compound, once its chemical structure and properties are identified.
Aromatic amines are a class of organic compounds that are widely used in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals.[1] Due to their potential carcinogenicity, their presence in consumer goods, environmental samples, and biological matrices is strictly regulated, necessitating sensitive and accurate analytical methods for their quantification.[2] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for this purpose due to their high sensitivity, selectivity, and accuracy.[3][4]
Principle of a Common Analytical Method: Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation and quantification of aromatic amines.[5] The principle lies in the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[6] By adjusting the composition of the mobile phase, the retention of the aromatic amines on the column can be controlled, allowing for their separation from other components in the sample matrix. Detection is often achieved using a UV-Vis detector, as aromatic compounds typically exhibit strong absorbance in the UV region.[1]
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods applied to the analysis of different aromatic amines. This data, compiled from multiple studies, offers a comparative baseline for method selection and development.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| HPLC-UV | Aniline and N-methylaniline | > 0.999 | Not Reported | 0.010% (w/w) | Not Reported | Not Reported | [1] |
| LC-MS/MS | 39 primary aromatic amines in human urine | > 0.999 | 0.025-0.20 ng/mL | 0.1-1.0 ng/mL | <15.9% | 75-114% (for 37 analytes) | [7] |
| LC-MS/MS | 18 aromatic amines from azo dyes | > 0.99 | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| HPLC with Fluorescence Detection | Six primary aromatic amines | 0.9996-0.9999 | 0.12-0.21 nmol/L | Not Reported | Not Reported | Not Reported | [9] |
Experimental Protocols
Protocol 1: Quantification of Aromatic Amines using HPLC-UV
This protocol provides a general procedure for the quantification of aromatic amines in a given sample matrix. Optimization of the chromatographic conditions may be required for specific "this compound" compounds.
1. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Syringe filters (0.45 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical standards of the target aromatic amines.
2. Standard Preparation
-
Prepare a stock solution of the aromatic amine standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
3. Sample Preparation (General)
-
The sample preparation method will vary depending on the matrix (e.g., water, soil, biological fluid). A generic liquid-liquid extraction is described below.
-
For aqueous samples, adjust the pH to basic (pH > 8) to ensure the aromatic amines are in their free base form.
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC.
4. Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 10% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: A wavelength that provides the strongest signal for the analyte, typically between 230-280 nm.[1]
-
Column Temperature: 30 °C.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of the aromatic amine in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of Aromatic Amines using LC-MS/MS
This protocol is suitable for the trace-level analysis of aromatic amines in complex matrices, offering higher sensitivity and selectivity than HPLC-UV.[1]
1. Apparatus and Reagents
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or PFP column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[7][10]
-
All other apparatus and reagents as listed in Protocol 1.
-
Formic acid or ammonium acetate for mobile phase modification.
2. Standard and Sample Preparation
-
Follow the same procedures as in Protocol 1 for standard and sample preparation. The use of an isotopically labeled internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm.[10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B and increase over time to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each analyte, at least two MRM transitions (a quantifier and a qualifier ion) should be optimized by infusing a standard solution into the mass spectrometer.
-
Source Parameters: Gas temperature, gas flow, nebulizer pressure, and capillary voltage should be optimized for maximum signal intensity.
-
4. Data Analysis
-
Data is acquired and processed using the LC-MS/MS instrument software.
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Visualizations
Caption: General workflow for the quantification of aromatic amines.
Caption: Decision tree for analytical method selection and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. youtube.com [youtube.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Cell-based Assays for Testing Aromaticin Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromaticin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Due to its chemical structure, this compound is hypothesized to possess cytotoxic, pro-apoptotic, and anti-inflammatory properties. These activities are often attributed to the presence of an α,β-unsaturated carbonyl group which can react with nucleophilic biomolecules, such as cysteine residues in proteins, thereby modulating their function.
This document provides detailed application notes and protocols for a panel of cell-based assays to investigate the bioactivity of this compound. The proposed assays will evaluate its effects on cell viability, induction of apoptosis, and its potential to modulate key inflammatory signaling pathways, specifically the NF-κB and STAT3 pathways. While direct experimental data for this compound is limited, the protocols and expected outcomes are based on studies of structurally related compounds, such as Helenalin.[1][2][3]
Key Bioactivities and Corresponding Assays
| Biological Question | Recommended Assay | Principle |
| What is the cytotoxic potential of this compound? | MTT Cell Viability Assay | Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4][5][6] The intensity of the color is proportional to the number of living cells. |
| Does this compound induce programmed cell death? | Annexin V/PI Apoptosis Assay | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[7][8][9] Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V and PI positive). |
| Does this compound modulate inflammatory signaling? | NF-κB Reporter Assay | Quantifies the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.[10][11][12][13][14] Inhibition of NF-κB signaling by this compound will result in a decrease in luciferase expression. |
| Does this compound affect STAT3 signaling? | Western Blot for p-STAT3 | Detects the phosphorylation status of STAT3, a key event in its activation.[15][16][17][18][19] this compound's potential to inhibit STAT3 activation can be assessed by measuring the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3. |
Data Presentation: Expected Quantitative Outcomes
The following tables present hypothetical data based on published results for the related sesquiterpene lactone, Helenalin, to illustrate the expected outcomes from the proposed assays.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | Treatment | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| T47D | This compound | 4.69 | 3.67 | 2.23 |
| A2780 | Helenalin | ~5.0 | Not Reported | Not Reported |
| MCF-7 | Helenalin | Not Reported | Not Reported | Not Reported |
| RKO | Helenalin | Not Reported | Not Reported | Not Reported |
Data for T47D cells are based on studies with Helenalin.[20][21] Data for A2780, MCF-7, and RKO cells are based on studies with Helenalin.[1]
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)
| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| A2780 | Vehicle Control | < 5% | < 5% |
| A2780 | This compound (IC50) | Increased | Increased |
| A2780 | This compound (2x IC50) | Significantly Increased | Significantly Increased |
Expected results based on the pro-apoptotic activity of similar compounds.
Table 3: Inhibition of NF-κB Transcriptional Activity by this compound (NF-κB Reporter Assay)
| Cell Line | Treatment | Luciferase Activity (Fold Change vs. Stimulated Control) |
| HEK293T | Unstimulated Control | 0.1 |
| HEK293T | Stimulated Control (TNFα) | 1.0 |
| HEK293T | This compound (1 µM) + TNFα | Decreased |
| HEK293T | This compound (5 µM) + TNFα | Significantly Decreased |
Expected results based on the known NF-κB inhibitory activity of Helenalin.[3]
Table 4: Inhibition of STAT3 Phosphorylation by this compound (Western Blot)
| Cell Line | Treatment | p-STAT3 / Total STAT3 Ratio (Normalized to Stimulated Control) |
| A375 | Unstimulated Control | 0.1 |
| A375 | Stimulated Control (IL-6) | 1.0 |
| A375 | This compound (10 µM) + IL-6 | Decreased |
| A375 | This compound (40 µM) + IL-6 | Significantly Decreased |
Expected results based on the inhibitory effect of other natural compounds on STAT3 signaling.[22]
Experimental Protocols
MTT Cell Viability Assay
Principle: This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to a purple formazan.[23][4][5][6]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.[23]
-
Measure the absorbance at 570 nm using a microplate reader.
References
- 1. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of helenalin, its mono and difunctional esters, and related sesquiterpene lactones in murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. kumc.edu [kumc.edu]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 19. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for In Vivo Experimental Models of Aromaticin and Related Guaianolide Sesquiterpene Lactones
Disclaimer: The term "Aromaticin" does not correspond to a well-documented, unique chemical entity in the scientific literature. It is likely a trivial name, a misspelling, or a component of a proprietary mixture. This document will focus on in vivo experimental models for a representative and well-studied class of compounds to which "this compound" likely belongs: the guaianolide sesquiterpene lactones. Helenalin will be used as a specific example due to the availability of published in vivo data. The protocols and data presented here are for informational purposes and should be adapted and validated for specific research needs.
Introduction
Guaianolide sesquiterpene lactones are a class of natural products isolated from various plants, notably from the Asteraceae family.[1][2] These compounds, characterized by a seven-membered ring fused to a five-membered ring with a lactone moiety, have garnered significant interest for their potent anti-inflammatory and anti-cancer properties.[3][4][5] Their biological activities are often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophiles, particularly cysteine residues in proteins, thereby modulating the function of key signaling molecules.[6][7]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the in vivo efficacy of guaianolide sesquiterpene lactones like Helenalin in preclinical models of inflammation and cancer.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay to screen for acute anti-inflammatory activity.[8]
Experimental Protocol
1. Animal Model:
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 180-220 g for rats, 20-25 g for mice.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet chow and water.
2. Materials:
-
Test compound (e.g., Helenalin or other guaianolide sesquiterpene lactone)
-
Vehicle (e.g., 0.5% carboxymethylcellulose, DMSO, or saline)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
3. Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): Indomethacin (e.g., 10 mg/kg).
-
Group III-V (Test Groups): Test compound at various doses (e.g., 10, 20, 50 mg/kg).
-
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| Helenalin | 10 | 0.65 ± 0.04 | 23.53 |
| Helenalin | 20 | 0.48 ± 0.03 | 43.53 |
| Helenalin | 50 | 0.35 ± 0.02 | 58.82 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compound and experimental conditions.
Anti-Cancer Activity: Xenograft Tumor Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of in vivo cancer research to evaluate the efficacy of novel therapeutic agents.[9]
Experimental Protocol
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID, nude mice).
-
Age: 6-8 weeks.
-
Acclimation: Acclimate mice for one week under sterile conditions.
2. Cell Culture and Implantation:
-
Cell Line: A human cancer cell line of interest (e.g., HL-60 for leukemia, MCF-7 for breast cancer).
-
Cell Preparation: Culture the cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or Matrigel.
-
Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Treatment Protocol:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (n=8-10 per group).
-
Administer the test compound (e.g., a derivative of micheliolide, a guaianolide sesquiterpene lactone) via a suitable route (e.g., i.p., p.o., or intravenous) at various doses.[9]
-
The treatment schedule can vary (e.g., daily, every other day, or weekly) for a specified duration (e.g., 2-4 weeks).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Data Presentation
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 150 | - |
| DMAMCL | 20 | 600 ± 80 | 60 |
| DMAMCL | 40 | 350 ± 50 | 76.7 |
Note: The data presented is adapted from a study on a micheliolide derivative (DMAMCL) in an AML xenograft model and is for illustrative purposes.[9] Actual results will vary.
Signaling Pathways and Visualizations
Guaianolide sesquiterpene lactones exert their biological effects by modulating key inflammatory and cancer-related signaling pathways, most notably the NF-κB pathway.[10]
NF-κB Signaling Pathway Inhibition
Experimental Workflow for In Vivo Anti-Cancer Study
References
- 1. mdpi.com [mdpi.com]
- 2. Guaianolide-type sesquiterpene lactones from Achillea millefolium L. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amino -derivatives of the sesquiterpene lactone class of natural products as prodrugs - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Anti-inflammatory and antioxidant potential of Guaianolide isolated from Cyathocline purpurea: Role of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guaianolide sesquiterpene lactones, a source to discover agents that selectively inhibit acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Aromaticin Derivatization for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of aromaticin, a sesquiterpene lactone with potential therapeutic applications. The focus is on the synthesis of various derivatives to facilitate structure-activity relationship (SAR) studies, aiming to identify compounds with enhanced biological activity and improved pharmacological profiles. These notes are intended to guide researchers in the design, synthesis, and evaluation of novel this compound-based compounds.
Introduction to this compound and SAR Studies
This compound is a naturally occurring sesquiterpene lactone that has garnered interest for its cytotoxic and potential anti-cancer properties. Like other members of the sesquiterpene lactone family, its biological activity is often attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic biomolecules, such as cysteine residues in proteins. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a lead compound's chemical structure affect its biological activity. By systematically altering different parts of the this compound scaffold, researchers can identify key structural motifs responsible for its efficacy and potentially develop derivatives with improved potency, selectivity, and reduced toxicity.
Derivatization Strategies for this compound
The this compound scaffold presents several key regions for chemical modification to explore SAR. The primary sites for derivatization include the α-methylene-γ-lactone moiety, the hydroxyl group, and the aromatic ring.
Key Derivatization Sites on this compound:
-
Modification of the α-methylene-γ-lactone: This group is considered a key pharmacophore. Modifications can include the formation of Michael adducts with thiols or amines to probe the necessity of this reactive center for biological activity.
-
Esterification of the Hydroxyl Group: The secondary hydroxyl group can be esterified with a variety of carboxylic acids to introduce different functional groups, altering properties such as lipophilicity and steric bulk.
-
Substitution on the Aromatic Ring: The aromatic ring can be modified to introduce various substituents, which can influence electronic properties, hydrophobicity, and potential interactions with biological targets.
Quantitative Structure-Activity Relationship Data
| Compound | R1-Substitution (Esterification) | R2-Substitution (Aromatic Ring) | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| This compound | -OH | -H | 8.5 | 12.3 | 15.1 |
| Derivative 1 | -OCOCH3 (Acetyl) | -H | 5.2 | 7.8 | 9.5 |
| Derivative 2 | -OCOC2H5 (Propionyl) | -H | 4.8 | 6.9 | 8.7 |
| Derivative 3 | -OCO(CH2)2CH3 (Butyryl) | -H | 6.1 | 8.5 | 10.2 |
| Derivative 4 | -OH | 4-OCH3 | 10.2 | 15.1 | 18.3 |
| Derivative 5 | -OH | 4-Cl | 7.9 | 11.5 | 14.2 |
| Derivative 6 | -OCOCH3 (Acetyl) | 4-Cl | 4.1 | 6.2 | 7.8 |
| Derivative 7 | Michael Adduct (Cysteine) | -H | > 50 | > 50 | > 50 |
Interpretation of SAR Data:
-
Esterification of the hydroxyl group: Short-chain esters (acetyl and propionyl) appear to enhance cytotoxic activity compared to the parent compound, this compound. Longer alkyl chains (butyryl) may lead to a slight decrease in activity.
-
Substitution on the aromatic ring: Introduction of an electron-donating group (methoxy) seems to decrease activity, while an electron-withdrawing group (chloro) slightly enhances it.
-
Modification of the α-methylene-γ-lactone: Formation of a Michael adduct with cysteine completely abolishes the cytotoxic activity, suggesting that the α,β-unsaturated carbonyl is essential for the compound's mechanism of action.
Experimental Protocols
General Protocol for the Esterification of this compound
This protocol describes a general method for the synthesis of this compound esters (e.g., Derivatives 1-3, 6).
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Appropriate acid chloride or anhydride (e.g., acetyl chloride, propionyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (2-3 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acid chloride or anhydride (1.2-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired ester derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol for Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic activity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanism of Action
This compound and its analogs are believed to induce apoptosis in cancer cells by modulating key signaling pathways. The α,β-unsaturated carbonyl moiety can react with cellular nucleophiles, leading to cellular stress and the activation of pro-apoptotic pathways. The NF-κB and MAPK signaling pathways are often implicated in the cellular response to such compounds.
Proposed Mechanism of this compound-Induced Apoptosis
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives for SAR studies.
Caption: Workflow for SAR studies of this compound derivatives.
By following these protocols and considering the outlined SAR strategies, researchers can effectively explore the chemical space around the this compound scaffold to develop novel and more potent therapeutic agents.
Application Note: Protocol for Aromaticin Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for evaluating the stability of the hypothetical aromatic compound, Aromaticin. Stability testing is a critical component in the development of pharmaceutical products, ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[1][2] This protocol outlines the procedures for long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways. The methodologies described herein are based on the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance.[3][4]
Materials and Reagents
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Phosphate buffered saline (PBS)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
Experimental Protocols
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are performed to evaluate the stability of this compound under recommended storage conditions and to predict its shelf life.[3]
a. Sample Preparation:
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Aliquot the solution into amber glass vials to protect from light.
b. Storage Conditions:
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH[3]
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH[3]
c. Time Points:
-
Long-Term Stability: 0, 3, 6, 9, 12, 18, 24, and 36 months[3]
-
Accelerated Stability: 0, 3, and 6 months[3]
d. Procedure:
-
Place the prepared samples in the respective stability chambers.
-
At each time point, withdraw a set of samples.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples using the analytical methods described below to determine the concentration of this compound and the presence of any degradation products.
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of this compound and to establish its intrinsic stability.[4][5] These studies also help in developing and validating a stability-indicating analytical method.
a. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Analyze the samples by HPLC and LC-MS/MS.
b. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Analyze the samples by HPLC and LC-MS/MS.
c. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by HPLC and LC-MS/MS.
d. Thermal Degradation:
-
Place solid this compound in an oven at 80°C for 48 hours.
-
Withdraw samples at appropriate time intervals.
-
Dissolve the samples in a suitable solvent.
-
Analyze the samples by HPLC and LC-MS/MS.
e. Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light by wrapping the vial in aluminum foil.
-
Analyze both the exposed and control samples by HPLC and LC-MS/MS.
Analytical Methods
A stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products.
HPLC-UV Method for Quantification
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of this compound and its degradants.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
LC-MS/MS Method for Identification of Degradation Products
-
Chromatographic Conditions: Same as the HPLC-UV method.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the chemical nature of this compound.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan mode to fragment the parent ions for structural elucidation.
Data Analysis and Presentation
The results of the stability studies should be presented in a clear and organized manner.
Table 1: Long-Term Stability Data for this compound at 25°C / 60% RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Individual Impurity 1 (%) | Individual Impurity 2 (%) | Total Impurities (%) |
| 0 | Clear, colorless solution | 100.0 | < 0.1 | < 0.1 | < 0.2 |
| 3 | Clear, colorless solution | 99.8 | < 0.1 | 0.12 | 0.25 |
| 6 | Clear, colorless solution | 99.5 | 0.11 | 0.15 | 0.30 |
| 9 | Clear, colorless solution | 99.2 | 0.13 | 0.18 | 0.35 |
| 12 | Clear, colorless solution | 98.9 | 0.15 | 0.21 | 0.40 |
| 18 | Clear, colorless solution | 98.5 | 0.18 | 0.25 | 0.48 |
| 24 | Clear, colorless solution | 98.1 | 0.22 | 0.29 | 0.55 |
| 36 | Clear, colorless solution | 97.5 | 0.28 | 0.35 | 0.68 |
Table 2: Accelerated Stability Data for this compound at 40°C / 75% RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Individual Impurity 1 (%) | Individual Impurity 2 (%) | Total Impurities (%) |
| 0 | Clear, colorless solution | 100.0 | < 0.1 | < 0.1 | < 0.2 |
| 3 | Clear, colorless solution | 98.5 | 0.25 | 0.30 | 0.60 |
| 6 | Clear, colorless solution | 97.0 | 0.45 | 0.55 | 1.10 |
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 345.12 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 | 361.10 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 | 331.14 |
| 80°C, 48h | 5.3 | 1 | 315.11 |
| Photolytic | 12.1 | 2 | 329.13 |
Diagrams
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Application Notes & Protocols: Aromaticin Formulation for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aromaticin
This compound is a novel synthetic aromatic compound identified as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Its hydrophobic nature presents a significant challenge for formulation development, particularly for achieving adequate bioavailability in preclinical models. These application notes provide a comprehensive guide to formulating this compound for both in vitro and in vivo preclinical evaluation.
This compound's core structure is a polycyclic aromatic hydrocarbon, rendering it practically insoluble in aqueous media.[1] This necessitates the use of advanced formulation strategies to enhance its solubility and facilitate its absorption and distribution in biological systems.[2][3] The following sections detail the physicochemical properties of this compound, recommended formulation approaches, and detailed protocols for preparation and characterization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties underscore the need for specialized formulation approaches.
| Property | Value | Method |
| Molecular Weight | 452.6 g/mol | Mass Spectrometry |
| LogP | 4.8 | Calculated |
| Aqueous Solubility | < 0.1 µg/mL at 25°C | HPLC-UV |
| Melting Point | 182°C | Differential Scanning Calorimetry |
| pKa | Not ionizable | N/A |
| Chemical Stability | Stable at pH 3-8; degrades under strong acidic/basic conditions and light exposure.[4][5] | HPLC-UV Stability Indicating Method |
Recommended Formulation Strategies
Given its high lipophilicity and poor aqueous solubility, several formulation strategies are recommended for preclinical studies of this compound. The choice of formulation will depend on the specific requirements of the study (e.g., route of administration, desired pharmacokinetic profile).
-
Solubilization using Co-solvents and Surfactants: For early in vitro studies, a simple solution formulation using a mixture of co-solvents and non-ionic surfactants can be employed.[3]
-
Liposomal Encapsulation: For in vivo studies, particularly intravenous administration, encapsulating this compound within liposomes can improve its solubility, stability, and pharmacokinetic profile.[6]
-
Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles offers another viable approach for both oral and parenteral delivery, potentially enhancing bioavailability and providing controlled release.[7][8]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Studies
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and a 10 µM working solution in cell culture media supplemented with a surfactant.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Tween® 80
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation of 10 mM this compound Stock Solution in DMSO:
-
Weigh out 4.53 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex vigorously for 2 minutes to dissolve the this compound. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of 10 µM this compound Working Solution:
-
Prepare a 1% (v/v) solution of Tween® 80 in PBS.
-
In a sterile 15 mL conical tube, add 9.9 mL of the desired cell culture medium.
-
Add 100 µL of the 1% Tween® 80 solution to the cell culture medium and mix gently.
-
Add 1 µL of the 10 mM this compound stock solution in DMSO to the medium containing Tween® 80.
-
Vortex immediately for 30 seconds to ensure proper mixing and prevent precipitation.
-
This working solution should be prepared fresh before each experiment.
-
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion for size homogenization.[6]
Materials:
-
This compound powder
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm and 50 nm pore sizes)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve 7 µmol of DSPC, 3 µmol of cholesterol, and 0.5 mg of this compound in 5 mL of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at 60°C (above the Tc of DSPC) under reduced pressure to evaporate the organic solvents.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the film under vacuum overnight to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Pre-heat 5 mL of PBS (pH 7.4) to 60°C.
-
Add the pre-heated PBS to the round-bottom flask containing the lipid film.
-
Rotate the flask at 60°C for 30 minutes to hydrate the lipid film. The resulting suspension will contain multilamellar vesicles (MLVs).
-
Vortex the suspension for 2 minutes.
-
-
Extrusion for Size Reduction:
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Heat the extruder to 60°C.
-
Pass the liposome suspension through the extruder 11 times.
-
Replace the 100 nm membrane with a 50 nm membrane and repeat the extrusion for another 11 passes to obtain small unilamellar vesicles (SUVs) with a more uniform size distribution.[6]
-
Store the this compound-loaded liposomes at 4°C.
-
Protocol 3: Characterization of this compound Formulations
4.3.1. Particle Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes, while Laser Doppler Velocimetry is used to determine their surface charge (zeta potential).
-
Procedure:
-
Dilute the liposomal formulation with PBS to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and zeta potential using a Zetasizer instrument.[6]
-
Perform measurements in triplicate at 25°C.
-
4.3.2. Encapsulation Efficiency
-
Principle: The amount of this compound encapsulated within the liposomes is determined by separating the free drug from the encapsulated drug and quantifying the drug in the liposomes.
-
Procedure:
-
Separate the unencapsulated this compound from the liposomes using size exclusion chromatography or ultracentrifugation.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated this compound.
-
Quantify the amount of this compound using a validated HPLC-UV method.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
-
Quantitative Data Summary
| Formulation | This compound Concentration | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomes | 0.1 mg/mL | 85 ± 5 | 0.15 ± 0.03 | -15 ± 2 | 92 ± 4 |
| Polymeric Micelles | 0.5 mg/mL | 30 ± 3 | 0.21 ± 0.04 | -5 ± 1 | 88 ± 5 |
This compound's Mechanism of Action: Inhibition of the NF-κB Pathway
This compound has been shown to inhibit the canonical NF-κB signaling pathway. This pathway is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[9]
The diagram below illustrates the proposed mechanism of action of this compound.
Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of this compound formulations.
Caption: Workflow for preclinical development of this compound formulations.
Conclusion
The successful preclinical development of this compound is critically dependent on overcoming its poor aqueous solubility. The formulation strategies and protocols outlined in these application notes provide a robust framework for preparing and characterizing this compound for in vitro and in vivo studies. Careful selection and optimization of the formulation will be essential for elucidating the full therapeutic potential of this promising NF-κB inhibitor.
References
- 1. Solubility of aromatic hydrocarbons in water and sodium chloride solutions of different ionic strengths: benzene and toluene | Scilit [scilit.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural and Semi-Synthetic Pseudoguaianolides as Inhibitors of NF-κB [scirp.org]
Application Notes and Protocols: High-Throughput Screening for Aromaticin-Like Compounds as Modulators of Key Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic compounds, characterized by the presence of one or more aromatic rings, represent a vast and diverse chemical space with significant potential for drug discovery. "Aromaticin-like compounds" in the context of this document refers to a library of small molecules, either of natural product origin or synthetically derived, that feature these key structural motifs. These compounds have been implicated in a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This application note provides a comprehensive framework for the high-throughput screening (HTS) of this compound-like compound libraries to identify novel modulators of critical cellular signaling pathways, namely the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways.
Constitutive activation of both STAT3 and NF-κB is a hallmark of numerous cancers and inflammatory diseases, making them attractive targets for therapeutic intervention.[4][5][6] This document outlines a detailed workflow, from primary screening to hit validation, and provides specific protocols for robust and reproducible assays.
I. High-Throughput Screening Workflow
The successful identification of bioactive this compound-like compounds necessitates a multi-step screening cascade designed to maximize efficiency and minimize false positives. The workflow begins with a broad primary screen to identify all compounds that modulate the target pathway, followed by more specific secondary and counter-screens to confirm activity and elucidate the mechanism of action.
Caption: High-throughput screening cascade for this compound-like compounds.
II. Signaling Pathways of Interest
A. STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[6] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis.[4][6] The pathway is typically activated by cytokines and growth factors, which leads to the phosphorylation, dimerization, and nuclear translocation of STAT3, where it binds to DNA and initiates gene transcription.
Caption: Simplified STAT3 signaling pathway and potential points of inhibition.
B. NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response, immunity, and cell survival.[5][7] Dysregulation of this pathway is associated with chronic inflammatory diseases and various cancers.[5] In the canonical pathway, stimuli such as TNF-α lead to the degradation of the IκB inhibitor, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate gene transcription.[7]
Caption: Canonical NF-κB signaling pathway and potential points of inhibition.
III. Experimental Protocols
A. Primary Screen: STAT3-Dependent Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of STAT3.[8][9]
Principle: A reporter cell line is engineered to express the luciferase gene under the control of a STAT3-responsive promoter. Activation of the STAT3 pathway leads to luciferase expression, which is quantified by measuring luminescence upon the addition of a substrate.
Methodology:
-
Cell Culture: Maintain a human cancer cell line (e.g., MDA-MB-468) stably transfected with a STAT3-luciferase reporter construct in appropriate growth medium.
-
Plating: Seed cells into 384-well white, clear-bottom assay plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Addition: Add this compound-like compounds from the library to the assay plates to a final concentration of 10 µM. Include appropriate controls (e.g., vehicle control, positive control inhibitor like Stattic).
-
Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells with a pre-determined EC80 concentration of a STAT3 activator (e.g., IL-6) for 6 hours.
-
Luminescence Reading: Add a luciferase assay reagent (e.g., Bright-Glo™) to each well and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the percent inhibition for each compound.
B. Secondary Assay: NF-κB Nuclear Translocation High-Content Screen (HCS)
This image-based assay visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus.[10]
Principle: Cells are treated with compounds and a pathway activator. They are then fixed and stained for the NF-κB p65 subunit and the nucleus. Automated microscopy and image analysis software are used to quantify the nuclear translocation of NF-κB.
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., HeLa or A549) known to have a robust NF-κB response.
-
Plating: Seed cells into 384-well black, clear-bottom imaging plates and incubate for 24 hours.
-
Compound Addition: Perform a dose-response curve for the hit compounds identified in the primary screen.
-
Stimulation: After a 1-hour pre-incubation, stimulate the cells with an EC80 concentration of TNF-α for 30 minutes.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an anti-NF-κB p65 antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to determine the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 subunit.
-
Data Analysis: Calculate the IC50 value for each active compound.
C. Counter-Screen: Cell Viability Assay
This assay is crucial to eliminate compounds that show activity in the primary and secondary screens due to general cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow MTT to purple formazan crystals.
Methodology:
-
Cell Culture and Plating: Seed the same cell line used in the primary screen into 384-well clear plates.
-
Compound Addition: Add the hit compounds at the same concentrations used in the primary and secondary assays.
-
Incubation: Incubate for a period that matches the duration of the primary assay (e.g., 7 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percent cell viability relative to the vehicle control. Compounds that significantly reduce cell viability are flagged as cytotoxic and deprioritized.
IV. Data Presentation
The following tables present hypothetical data from the screening cascade to illustrate the identification and characterization of promising this compound-like compounds.
Table 1: Primary HTS of this compound-Like Compound Library (10,000 Compounds)
| Compound ID | STAT3 Luciferase Inhibition (%) | Cell Viability (%) | Hit Flag |
| ARO-0001 | 8.2 | 98.5 | No |
| ARO-1234 | 92.5 | 95.1 | Yes |
| ARO-2468 | 88.7 | 12.3 | No (Cytotoxic) |
| ARO-5678 | 95.1 | 92.8 | Yes |
| ... | ... | ... | ... |
| Stattic (Control) | 98.2 | 90.5 | Yes |
Hits are defined as compounds with >50% inhibition and >80% cell viability.
Table 2: Dose-Response and Secondary Assay Results for Primary Hits
| Compound ID | STAT3 Luciferase IC50 (µM) | NF-κB Translocation IC50 (µM) | STAT3 DNA-Binding IC50 (µM) |
| ARO-1234 | 1.2 | > 50 | 1.5 |
| ARO-5678 | 2.5 | 3.1 | 2.8 |
| Stattic (Control) | 5.1 | > 50 | 4.8 |
Table 3: Selectivity Profile of Validated Hits
| Compound ID | STAT1 Inhibition IC50 (µM) | STAT5 Inhibition IC50 (µM) | Selectivity (STAT1/STAT3) | Selectivity (STAT5/STAT3) |
| ARO-1234 | 25.6 | 48.2 | 21.3 | 40.2 |
| ARO-5678 | 5.8 | 8.4 | 2.3 | 3.4 |
V. Conclusion
The methodologies and workflow presented in this application note provide a robust framework for the high-throughput screening of this compound-like compound libraries. By employing a combination of a primary reporter gene assay, a secondary high-content imaging assay, and essential counter-screens, researchers can effectively identify and validate novel modulators of the STAT3 and NF-κB signaling pathways. The identified hit compounds, such as the hypothetical ARO-1234, can then serve as valuable starting points for lead optimization and further drug development efforts in the fields of oncology and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Extracts from Aromatic Plants as Control Agents against Spoilage Molds Isolated from Sheep Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Using CRISPR-Cas9 to Identify and Validate Cellular Targets of Aromaticin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromaticin is a naturally occurring sesquiterpene lactone isolated from various plants, including Inula hupehensis and Helenium aromaticum.[1][2] It has been reported to possess anti-inflammatory properties, a characteristic shared by many sesquiterpene lactones which often exert their effects through modulation of inflammatory signaling pathways such as NF-κB.[1][3] However, the precise molecular targets of this compound remain to be fully elucidated. The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology provides a powerful and unbiased approach to identify the cellular targets of bioactive compounds like this compound.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing genome-wide CRISPR-Cas9 knockout screens to discover the molecular targets of this compound. Furthermore, we describe essential validation assays to confirm the identified targets, providing a robust framework for drug development and mechanism-of-action studies.
Principle of CRISPR-Cas9 Based Target Identification
CRISPR-Cas9 genome-wide screening allows for the systematic knockout of nearly every gene in the human genome.[5] The core principle behind using this technology for drug target identification is to identify genes whose loss-of-function confers resistance or sensitivity to the compound of interest.
In a typical drug resistance screen, a population of cells expressing Cas9 is transduced with a pooled library of single-guide RNAs (sgRNAs), each designed to target and knockout a specific gene.[6] This mutagenized cell population is then treated with the drug, in this case, this compound. Cells in which a gene essential for this compound's cytotoxic or cytostatic activity has been knocked out will survive and proliferate, while the rest of the cell population will be eliminated. By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to a control population, we can identify the genes whose knockout confers resistance to this compound. These genes are strong candidates for being the direct or indirect targets of the compound.
Experimental Workflow for this compound Target Discovery
The overall workflow for identifying this compound targets using a genome-wide CRISPR-Cas9 screen is depicted below. This process begins with the preparation of a Cas9-expressing cell line and the lentiviral sgRNA library, followed by the screening and subsequent validation of identified hits.
Detailed Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
This protocol outlines a pooled, negative selection CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to this compound.
1.1. Materials
-
Cas9-expressing human cancer cell line (e.g., A549, HeLa, K562)
-
Pooled lentiviral sgRNA library (e.g., GeCKOv2, Brunello)[5]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
High-fidelity DNA polymerase for PCR
-
Primers for sgRNA amplification
-
Next-Generation Sequencing (NGS) platform
1.2. Lentivirus Production
-
Seed HEK293T cells in 10 cm dishes to be 70-80% confluent at the time of transfection.
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent according to the manufacturer's protocol.
-
After 48-72 hours, harvest the lentiviral supernatant and filter through a 0.45 µm filter.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
1.3. CRISPR-Cas9 Screen
-
Transduce the Cas9-expressing cell line with the pooled lentiviral sgRNA library at an MOI of 0.3-0.5 in the presence of polybrene (8 µg/mL). Ensure a library representation of at least 200-500 cells per sgRNA.
-
After 24 hours, replace the medium with fresh medium containing puromycin to select for transduced cells. The concentration of puromycin should be determined by a kill curve for the specific cell line.
-
After selection (typically 2-4 days), split the cells into two populations: a control group (treated with DMSO) and an this compound-treated group.
-
Treat the cells with this compound at a concentration that results in significant cell death (e.g., IC80-IC90) over 14-21 days.
-
Passage the cells as needed, maintaining a sufficient number of cells to preserve library representation.
-
Harvest cells from both the control and this compound-treated populations at the end of the screen. A portion of the initial cell population (at the start of treatment) should also be harvested as a baseline reference.
-
Extract genomic DNA from the harvested cells.
1.4. Data Analysis
-
Amplify the sgRNA sequences from the genomic DNA using PCR with high-fidelity polymerase.
-
Perform NGS on the amplified sgRNA libraries.
-
Analyze the sequencing data using software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are enriched in the this compound-treated population compared to the control.
-
Rank the genes based on the statistical significance of sgRNA enrichment.
Protocol 2: Validation of Candidate Hits
2.1. Individual Gene Knockout and Cell Viability Assay
-
For each high-ranking candidate gene, design 2-3 individual sgRNAs.
-
Individually transduce the Cas9-expressing cell line with lentivirus carrying each sgRNA.
-
Select for transduced cells with puromycin.
-
Confirm gene knockout by Western blot (Protocol 2.2).
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the knockout and wild-type cells treated with a range of this compound concentrations.
-
Calculate the IC50 values for this compound in both knockout and wild-type cells. A significant increase in the IC50 for the knockout cells validates that the gene is involved in this compound's mechanism of action.
2.2. Western Blot for Protein Expression
-
Prepare cell lysates from wild-type and knockout cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
2.3. Cellular Thermal Shift Assay (CETSA) for Target Engagement CETSA is a biophysical method to assess direct binding of a compound to its target protein in a cellular environment.[7] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Data Presentation
Quantitative data from the validation experiments should be summarized in clear and concise tables to facilitate comparison.
Table 1: this compound IC50 Values in Validated Knockout Cell Lines
| Gene Knockout | This compound IC50 (µM) | Fold Change vs. Wild-Type | p-value |
| Wild-Type | 2.5 ± 0.3 | 1.0 | - |
| Gene X KO | 15.2 ± 1.8 | 6.1 | <0.01 |
| Gene Y KO | 3.1 ± 0.5 | 1.2 | >0.05 |
| Gene Z KO | 22.8 ± 2.5 | 9.1 | <0.001 |
Table 2: CETSA Melting Temperature (Tm) Shift for Candidate Target
| Target Protein | Treatment | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Gene Z | Vehicle (DMSO) | 48.5 ± 0.4 | - |
| Gene Z | This compound (50 µM) | 52.1 ± 0.6 | +3.6 |
Potential Signaling Pathway of this compound
Given that many sesquiterpene lactones exhibit anti-inflammatory effects through the NF-κB pathway, a plausible hypothesis is that this compound's targets may be components of or regulators of this pathway.[3] The NF-κB signaling cascade is a central regulator of inflammation, immunity, and cell survival.
Conclusion
The combination of genome-wide CRISPR-Cas9 screening with rigorous validation assays provides a powerful strategy to identify and characterize the molecular targets of this compound. This approach will not only elucidate the mechanism of action of this natural product but also pave the way for its potential development as a therapeutic agent. The protocols and guidelines presented here offer a comprehensive framework for researchers to embark on the target discovery journey for this compound and other bioactive small molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromaticine, a sesquiterpene lactone from Amblyopappus pusillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones as drugs with multiple targets in cancer treatment: focus on parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. edepot.wur.nl [edepot.wur.nl]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Aromaticin Total Synthesis
Disclaimer: The total synthesis of a specific molecule named "Aromaticin" is not widely documented in publicly available chemical literature. Therefore, this technical support center provides a generalized troubleshooting guide and best practices applicable to the total synthesis of complex aromatic natural products, tailored for researchers, scientists, and drug development professionals. The principles and examples provided are based on common challenges encountered in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is consistently low. Where should I start troubleshooting?
A: A low overall yield in a multi-step synthesis is often the result of small losses at each stage. Start by meticulously reviewing your experimental records for each step. Key areas to scrutinize are:
-
Purity of Starting Materials: Impurities in your starting materials can act as catalysts for side reactions or inhibit the desired transformation.[1][2] Always ensure the purity of your reagents and solvents.
-
Reaction Monitoring: Are you monitoring the reaction to true completion? Stopping a reaction too early or letting it run too long can both lead to lower yields of the desired product.[1][3] Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential tools for this.
-
Workup and Extraction: Significant product loss can occur during aqueous workups and extractions.[3][4] Ensure you are using the correct solvents and pH to prevent your product from remaining in the aqueous layer. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Purification: Each purification step (e.g., column chromatography, recrystallization) will inevitably lead to some product loss.[4] Optimizing these procedures to minimize losses is crucial. Sometimes, a lower-yielding reaction that gives a cleaner product can be more efficient overall than a high-yielding but messy one that requires extensive purification.[5]
Q2: I'm observing the formation of multiple byproducts in a key cross-coupling step. How can I improve the selectivity and yield?
A: Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools, but can be prone to side reactions. To improve selectivity:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Screen a variety of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to find the optimal one for your specific substrates.
-
Reaction Conditions: Temperature, solvent, and base can all have a profound effect on the reaction outcome.[6] A thorough optimization of these parameters is often necessary. Consider running a design of experiments (DoE) to efficiently screen multiple variables.
-
Degassing: These reactions are often sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Q3: A critical cyclization step to form one of the aromatic rings is failing or giving very low yields. What are some potential solutions?
A: Intramolecular cyclizations can be challenging due to entropic factors and ring strain.[7][8]
-
Precursor Conformation: The conformation of the linear precursor may not be favorable for cyclization. Consider if a different protecting group strategy could influence the conformation to bring the reacting ends closer.
-
Reaction Type: If a Friedel-Crafts type cyclization is failing, consider alternative cyclization strategies such as a radical cyclization or a transition-metal-catalyzed process.[7][9]
-
Concentration: The reaction concentration is crucial for intramolecular reactions. Running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular side reactions.
Troubleshooting Guide: Case Study of a Hypothetical Friedel-Crafts Acylation Step
Issue: Low yield in the intramolecular Friedel-Crafts acylation to form a key tricyclic intermediate of an this compound analogue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a low-yield Friedel-Crafts acylation.
Data Presentation: Optimization of Friedel-Crafts Acylation
The following table summarizes hypothetical results from an optimization study for the intramolecular Friedel-Crafts acylation step.
| Entry | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | DCM | 0 to RT | 4 | 35 |
| 2 | AlCl₃ (2.0) | DCM | 0 to RT | 4 | 48 |
| 3 | FeCl₃ (1.5) | DCE | RT | 6 | 22 |
| 4 | TiCl₄ (1.5) | DCM | -20 to 0 | 8 | 41 |
| 5 | AlCl₃ (2.0) | DCE | 0 to RT | 2 | 65 |
| 6 | AlCl₃ (2.0) | DCE | RT | 2 | 58 |
| 7 | AlCl₃ (2.0) | DCE | 0 | 2 | 72 |
DCM = Dichloromethane, DCE = 1,2-Dichloroethane, RT = Room Temperature
Experimental Protocols
Protocol: Optimized Intramolecular Friedel-Crafts Acylation (Entry 7)
Materials:
-
Acyl chloride precursor (1.0 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (2.0 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with argon. Allow the flask to cool to room temperature.
-
Reagent Addition: To the flask, add the acyl chloride precursor (1.0 eq) and dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.05 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Lewis Acid Addition: While stirring vigorously, add anhydrous aluminum chloride (2.0 eq) portion-wise over 15 minutes. Ensure the internal temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) every 30 minutes.
-
Quenching: Once the starting material is consumed (typically within 2 hours), slowly quench the reaction by adding it to a flask containing crushed ice and 1 M HCl.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tricyclic ketone.
Biological Context and Visualization
For drug development professionals, understanding the biological target of a synthesized molecule is crucial. The following diagram illustrates a hypothetical signaling pathway that "this compound" might inhibit, a common scenario for novel therapeutic agents.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Total Synthesis of Azadirachtin by Ley [organic-chemistry.org]
Technical Support Center: Overcoming Aromaticin Solubility Issues In Vitro
Welcome to the technical support center for Aromaticin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, we recommend using high-purity, sterile-filtered dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, which allows for the creation of a concentrated stock that can be diluted to the final working concentration in your aqueous cell culture medium. Always use the minimum amount of DMSO necessary and ensure the final concentration in your culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cellular toxicity.[2]
Q2: What is the maximum recommended final concentration of this compound in cell culture media?
A2: The maximum final concentration of this compound that can be achieved without precipitation is dependent on the specific cell culture medium and the concentration of serum (e.g., FBS). Exceeding the aqueous solubility limit will lead to precipitation.[1] We strongly recommend performing a solubility test in your specific experimental medium to determine the optimal working concentration range. A common starting point for a dose-response curve is in the range of 1 nM to 10 µM.[2]
Q3: How does Fetal Bovine Serum (FBS) affect this compound's solubility?
A3: The presence of Fetal Bovine Serum (FBS) can have a dual effect on this compound's stability and solubility. The proteins within FBS can bind to hydrophobic compounds like this compound, which can either help to keep it in solution or, at high concentrations, lead to co-precipitation.[1] The exact outcome will depend on the specific concentrations of both this compound and FBS components. It is advisable to test for precipitation in both serum-containing and serum-free media if you encounter issues.[2]
Q4: Can I pre-dilute the this compound stock solution in an aqueous buffer before adding it to the cell culture medium?
A4: We do not recommend pre-diluting the this compound DMSO stock solution in aqueous buffers like PBS. This can cause the compound to precipitate out of solution due to the rapid change in solvent polarity, a phenomenon known as "solvent shock".[1] It is best to add the DMSO stock directly to the final volume of pre-warmed cell culture medium with gentle mixing.
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to the Medium
This is a common issue and can often be resolved by optimizing the dilution method.
| Potential Cause | Troubleshooting Step | Explanation |
| High Final Concentration | Decrease the final concentration of this compound in the culture medium. | This compound has limited aqueous solubility. Exceeding this limit will cause immediate precipitation.[1] |
| Solvent Shock | Increase the rate of mixing when adding the DMSO stock to the medium. Add the stock solution dropwise while gently swirling the medium. | Rapidly adding a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution.[1] |
| Incorrect Solvent | Ensure the this compound stock solution is prepared in a suitable solvent like DMSO. | Using a solvent in which this compound has low solubility will result in poor dissolution and subsequent precipitation. |
| Low Temperature of Medium | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. | Temperature shifts can cause compounds to precipitate out of solution.[3] |
Issue: Precipitate Forms Over Time During Incubation
Precipitation that occurs after a period of incubation can be due to various factors related to the stability of the compound in the culture medium.
| Potential Cause | Troubleshooting Step | Explanation |
| pH Shift in Medium | Ensure the incubator's CO₂ level is appropriate for the medium's bicarbonate concentration to maintain a stable pH of 7.2-7.4. | Changes in pH can affect the stability and solubility of this compound over time.[1] |
| Formation of Insoluble Salts | If preparing custom media, consider the order of component addition. Add calcium chloride separately after other components are dissolved. | High concentrations of calcium and phosphate can form insoluble precipitates, which may co-precipitate this compound.[3][4][5] |
| Interaction with Media Components | Test for precipitation in a simpler basal medium (e.g., DMEM) versus a more complex medium. | This compound may interact with proteins, amino acids, or other components in the culture medium, leading to the formation of insoluble complexes over time.[1] |
| Evaporation | Ensure proper humidification of the incubator and use sealed culture flasks or plates. | Evaporation of the medium can increase the concentration of this compound and other components, leading to precipitation.[3][4] |
Quantitative Data: this compound Solubility
The following table summarizes the approximate solubility of this compound in various solvents and conditions. This data is intended as a guideline; actual solubility may vary based on experimental conditions.
| Solvent/Medium | Temperature | Approximate Solubility (mg/mL) | Notes |
| DMSO | 25°C | > 50 | Recommended for stock solutions. |
| Ethanol (100%) | 25°C | ~10 | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | 25°C | < 0.01 | Very low aqueous solubility. |
| Cell Culture Medium (no FBS) | 37°C | ~0.005 - 0.01 | Solubility is medium-dependent. |
| Cell Culture Medium (+10% FBS) | 37°C | ~0.01 - 0.02 | FBS may slightly enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: While not always necessary if sterile techniques are used, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Preparation of Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in pre-warmed cell culture medium in sterile microcentrifuge tubes. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 2, 24, or 48 hours).[2]
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation against a dark background.[2]
-
Microscopic Examination: Place a small aliquot of each dilution onto a microscope slide and examine under a microscope for the presence of crystals or amorphous precipitate.[2]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear both visually and microscopically is the maximum soluble concentration under these specific conditions.[2]
Visualizations
Caption: Workflow for preparing this compound working solution.
References
Aromaticin degradation pathways and prevention
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of Aromaticin and best practices for its handling and storage to ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Its chemical formula is C₁₅H₁₈O₃.[1] Key structural features that influence its stability include a γ-lactone ring, an α-methylene-γ-lactone moiety, and a cyclic ketone. These functional groups are susceptible to various degradation reactions.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on its structure as a sesquiterpenoid lactone, the primary degradation pathways are likely to include:
-
Hydrolysis: The γ-lactone ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would open the ring to form a hydroxy carboxylic acid.[2][3][4][5]
-
Photodegradation: Exposure to UV light can lead to the degradation of sesquiterpenoid lactones. For some related compounds, this involves the addition of water across double bonds.[6][7]
-
Michael Addition: The α-methylene-γ-lactone group is a reactive Michael acceptor and can react with nucleophiles, such as thiol groups in proteins.[8]
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.[9][10][11]
-
Enzymatic Degradation: Various enzymes, such as peroxidases, present in biological systems or from microbial contamination could potentially metabolize this compound.[12][13][14]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Storage: Store this compound as a dry powder in a cool, dark, and dry place. A temperature of -20°C is recommended for long-term storage.[15][16]
-
Light Protection: Protect this compound solutions from light by using amber vials or covering containers with aluminum foil.[15][16]
-
pH Control: Maintain a neutral pH for aqueous solutions whenever possible, as acidic or basic conditions can catalyze hydrolysis of the lactone ring.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to prevent oxidation.
-
Solvent Choice: Use high-purity, anhydrous solvents for reconstitution.
-
Handling: When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation.[15] Use sterile techniques to avoid microbial contamination.
Q4: What are the signs of this compound degradation?
A4: Degradation can be indicated by:
-
Changes in the physical appearance of the sample (e.g., color change).
-
The appearance of new peaks or a decrease in the area of the parent peak in chromatographic analyses (e.g., HPLC, LC-MS).
-
A decrease in biological activity in your assays.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in my this compound stock solution. | Degradation due to improper storage (temperature, light, moisture). | 1. Prepare a fresh stock solution from a new vial of this compound powder. 2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -20°C or -80°C in light-protected vials. |
| Inconsistent results between experiments. | Partial degradation of this compound during the experiment. | 1. Review your experimental protocol for potential sources of degradation (e.g., prolonged exposure to harsh pH, high temperatures, or bright light). 2. Prepare fresh dilutions of this compound from a stable stock solution immediately before each experiment. 3. Include a positive control with a freshly prepared this compound solution in each experiment. |
| Appearance of unknown peaks in my analytical chromatogram. | Formation of degradation products. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time. 2. Review the storage and handling of the sample that showed degradation. 3. Use LC-MS to identify the mass of the unknown peaks and infer potential degradation products (e.g., a mass increase of 18 Da could indicate hydrolysis). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water and acetonitrile (HPLC grade)
- pH meter
- HPLC-UV or HPLC-MS system
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of organic solvent (e.g., acetonitrile) and dilute with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in an organic solvent and dilute with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to the potential for rapid degradation. Neutralize before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Photodegradation: Prepare a solution of this compound and expose it to a UV light source (e.g., 254 nm or 365 nm) for a defined period. Keep a control sample in the dark.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, prepare a solution and incubate at this temperature.
3. Analysis:
- Analyze all samples and controls by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).
- Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
- Use HPLC-MS to determine the mass-to-charge ratio of degradation products to aid in their identification.
Protocol 2: Routine Stability Testing of this compound Solutions
This protocol is for assessing the stability of this compound solutions under typical laboratory storage conditions.
1. Materials:
- This compound
- Appropriate solvent (e.g., DMSO, Ethanol)
- HPLC-UV system
- -20°C freezer and 4°C refrigerator
- Light-protected storage vials
2. Procedure:
- Prepare a stock solution of this compound at a known concentration.
- Aliquot the solution into multiple vials for storage under different conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
- Analyze the samples by HPLC to determine the concentration of this compound remaining.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage remaining versus time for each condition to determine the degradation kinetics.
Quantitative Data Summary
| Condition | Time Point | % this compound Remaining (Mean ± SD) | Major Degradation Products (if identified) |
| 0.1 M HCl, 60°C | 2 hours | ||
| 6 hours | |||
| 24 hours | |||
| 0.1 M NaOH, RT | 30 mins | ||
| 1 hour | |||
| 4 hours | |||
| 3% H₂O₂, RT | 6 hours | ||
| 24 hours | |||
| UV Light (254 nm), RT | 1 hour | ||
| 4 hours | |||
| 80°C (Solid) | 24 hours | ||
| 80°C (Solution) | 24 hours |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Lactone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic Combustion of Aromatic and Aliphatic Compounds by Manganese Peroxidase from Nematoloma frowardii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymes in the degradation of aromatic compounds — Structural Biology / Biochemistry [biologie.hu-berlin.de]
- 14. Enzymatic Degradation of Lignin in Soil: A Review | MDPI [mdpi.com]
- 15. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Stereoselectivity in Aromaticin Synthesis
Welcome to the technical support center for the synthesis of Aromaticin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to stereoselectivity during the synthesis of this complex natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the key stereochemistry-determining step in the total synthesis of this compound as described by Majetich and coworkers?
The crucial step for establishing the stereochemistry of the carbocyclic core of this compound is the intramolecular Hosomi-Sakurai reaction, which is an allylsilane-based annulation. This reaction forms the seven-membered ring and sets multiple stereocenters in a single transformation.
Q2: What are the common side products or undesired stereoisomers observed during the synthesis?
During the intramolecular allylsilane cyclization, the formation of diastereomers is the primary challenge. The relative stereochemistry of the newly formed chiral centers can vary depending on the reaction conditions, particularly the choice of Lewis acid. Inadequate control can lead to a mixture of diastereomers, complicating purification and reducing the overall yield of the desired this compound precursor.
Q3: How can I improve the diastereoselectivity of the key cyclization reaction?
The diastereoselectivity of the intramolecular Hosomi-Sakurai reaction is highly dependent on the Lewis acid used to promote the cyclization. Screening different Lewis acids is a critical step in optimizing the synthesis. For instance, using ethylaluminum dichloride (EtAlCl₂) has been shown to provide good diastereoselectivity in favor of the desired isomer.
Troubleshooting Guide
Problem: Low Diastereoselectivity in the Intramolecular Allylsilane Cyclization
Low diastereoselectivity is a common hurdle in the synthesis of this compound, leading to difficulties in isolating the desired product and a lower overall yield.
Possible Causes and Solutions:
-
Suboptimal Lewis Acid: The choice of Lewis acid is paramount in controlling the stereochemical outcome of the cyclization. Different Lewis acids can lead to varying transition state geometries, directly impacting the diastereomeric ratio of the product.
-
Solution: Conduct a screen of various Lewis acids to identify the optimal promoter for the desired stereoisomer. Based on studies of similar intramolecular allylsilane cyclizations, ethylaluminum dichloride (EtAlCl₂) is a promising candidate. It is recommended to systematically evaluate a panel of Lewis acids under otherwise identical conditions.
-
-
Incorrect Reaction Temperature: The temperature at which the cyclization is performed can significantly influence its selectivity.
-
Solution: Carefully control and optimize the reaction temperature. Typically, these reactions are carried out at low temperatures (e.g., -78 °C) to enhance selectivity. Experiment with a range of temperatures to find the optimal balance between reaction rate and diastereoselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the transition state and the activity of the Lewis acid.
-
Solution: Evaluate different anhydrous solvents. Dichloromethane (CH₂Cl₂) is a commonly used solvent for this type of reaction. However, exploring other non-coordinating solvents might be beneficial.
-
-
Purity of Reagents and Starting Materials: Impurities, especially water, can deactivate the Lewis acid and lead to inconsistent results.
-
Solution: Ensure all reagents, including the allylsilane precursor and the solvent, are of high purity and strictly anhydrous. Freshly distill solvents and purify reagents as necessary.
-
Data Presentation
The following table summarizes the effect of different Lewis acids on the diastereoselectivity of the intramolecular allylsilane cyclization to form the perhydroazulene core of pseudoguaianolides, which is analogous to the key step in this compound synthesis.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 1 | EtAlCl₂ | CH₂Cl₂ | -78 | >10:1 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 5:1 |
| 3 | TiCl₄ | CH₂Cl₂ | -78 | 3:1 |
| 4 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2:1 |
Note: This data is representative of typical selectivities observed in similar systems and highlights the significant influence of the Lewis acid.
Experimental Protocols
Key Experiment: Intramolecular Hosomi-Sakurai Cyclization
This protocol is based on the synthesis of related pseudoguaianolides and serves as a starting point for optimizing the synthesis of the this compound core.
Materials:
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Allylsilane precursor
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Anhydrous dichloromethane (CH₂Cl₂)
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Lewis acid (e.g., ethylaluminum dichloride solution in hexanes)
-
Inert atmosphere (Nitrogen or Argon)
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Dry glassware
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the allylsilane precursor in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., 1.2 equivalents of ethylaluminum dichloride in hexanes) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or other suitable analytical techniques.
Visualizations
Logical Workflow for Troubleshooting Stereoselectivity
The following diagram illustrates a logical workflow for addressing issues with stereoselectivity in the key cyclization step.
Caption: Troubleshooting workflow for low diastereoselectivity.
Conceptual Signaling Pathway for Lewis Acid Catalysis
This diagram illustrates the conceptual role of the Lewis acid in activating the substrate and influencing the transition state of the intramolecular Hosomi-Sakurai reaction.
Caption: Lewis acid's role in stereoselective cyclization.
Technical Support Center: Aromaticin Purification by Chromatography
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Aromaticin by chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification critical?
This compound is a novel aromatic compound under investigation for its potential therapeutic properties. Its purification is a critical step to ensure the removal of impurities that could interfere with downstream biological assays, structural elucidation, and preclinical studies. High-purity this compound is essential for obtaining accurate and reproducible experimental results.
Q2: Which chromatographic techniques are most suitable for this compound purification?
Given its aromatic nature, High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying this compound.[1][2] Reversed-phase HPLC (RP-HPLC) using a C18 or phenyl-hexyl stationary phase is often the primary choice.[1] Gas chromatography (GC) can also be employed, particularly for analytical quantification, assuming this compound is sufficiently volatile and thermally stable.[3]
Q3: What are the key chemical properties of this compound to consider during purification?
As an aromatic compound, this compound possesses a planar ring structure with delocalized π electrons, contributing to its stability.[4][5] It is generally soluble in organic solvents and may exhibit strong UV absorbance due to its chromophore, which is advantageous for detection. Understanding its polarity, solubility, and potential for degradation under different pH and temperature conditions is crucial for developing a successful purification strategy.
Troubleshooting Guides
This section addresses specific problems that may arise during the chromatographic purification of this compound, providing potential causes and actionable solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Description: The chromatographic peak for this compound is not symmetrical, exhibiting either a "tail" or a "front," which can compromise resolution and accurate quantification.
| Possible Cause | Solution | References |
| Column Overload | Reduce the sample concentration or injection volume. Ensure the injected amount does not exceed the column's capacity. | [6] |
| Inappropriate Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. A solvent stronger than the mobile phase can cause peak fronting. | [6] |
| Secondary Interactions | For peak tailing, this can indicate interactions between this compound and active sites on the silica backbone. Add a competitive agent like triethylamine (TEA) to the mobile phase in small concentrations (0.1-0.5%) for basic compounds, or an acid like trifluoroacetic acid (TFA) for acidic compounds. Adjusting the pH of the mobile phase can also suppress ionization and reduce tailing. | [6] |
| Column Degradation | The column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent. If the problem persists, replace the column. | [6][7] |
Problem 2: Low Yield or No Recovery of this compound
Description: The amount of purified this compound recovered is significantly lower than expected, or the compound is not detected in the collected fractions.
| Possible Cause | Solution | References |
| Sample Degradation | This compound may be unstable on the stationary phase or in the mobile phase. Assess the stability of this compound under the chromatographic conditions (e.g., pH, solvent). Consider using a less acidic or basic mobile phase, or performing the purification at a lower temperature. | [8][9][10] |
| Irreversible Binding | The compound may be binding irreversibly to the column. Try a different stationary phase with alternative selectivity (e.g., phenyl-hexyl instead of C18). | [11] |
| Incomplete Elution | The mobile phase may not be strong enough to elute this compound. Increase the percentage of the organic solvent in the mobile phase or switch to a stronger organic solvent (e.g., from methanol to acetonitrile). | [11] |
| Precipitation on Column | The sample may have precipitated at the head of the column upon injection. Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. | [12] |
Problem 3: Co-elution with Impurities
Description: this compound is not fully separated from one or more impurities, resulting in overlapping peaks.
| Possible Cause | Solution | References |
| Suboptimal Mobile Phase | The mobile phase composition does not provide adequate selectivity. Systematically vary the organic modifier (e.g., methanol vs. acetonitrile) and the mobile phase pH to alter the selectivity of the separation.[13][14][15][16] | |
| Inadequate Stationary Phase | The chosen stationary phase does not offer sufficient resolving power for the sample matrix. Experiment with a different stationary phase. For aromatic compounds, a phenyl-based column can offer different selectivity compared to a standard C18 column due to π-π interactions. | [1][17] |
| Gradient Slope is Too Steep | In gradient elution, a rapid change in solvent composition may not allow for sufficient separation. Decrease the steepness of the gradient (i.e., increase the gradient time). | [14][18] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Purification
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a linear gradient of 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (typically in the 254-280 nm range for aromatic compounds).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound purification.
Caption: Potential degradation pathways for this compound during purification.
References
- 1. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 2. mdpi.com [mdpi.com]
- 3. chemicke-listy.cz [chemicke-listy.cz]
- 4. fiveable.me [fiveable.me]
- 5. Aromatic compound | Aromatic hydrocarbons, Benzene, Cyclic compounds | Britannica [britannica.com]
- 6. epruibiotech.com [epruibiotech.com]
- 7. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Anthocyanin stability and degradation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. benchchem.com [benchchem.com]
- 12. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 13. mastelf.com [mastelf.com]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. silicycle.com [silicycle.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Aromaticin assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during Aromaticin assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and plate-to-plate variability in our cell viability assays with this compound. What are the potential causes?
A1: High variability in cell-based assays is a common challenge.[1][2] Several factors can contribute to this issue when working with this compound:
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Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number, and plated at an optimal, uniform density across all wells.[3] Over-confluent or sparsely populated wells will respond differently to this compound.
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Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile PBS or media to maintain humidity.[3]
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Pipetting Inconsistency: Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce significant errors.[3] Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
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Incomplete Compound Solubilization: this compound, as an aromatic compound, may have poor aqueous solubility. Ensure it is fully dissolved in the vehicle solvent before diluting in media. Precipitated compound will lead to inconsistent concentrations.
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Incubation Conditions: Inconsistent temperature, humidity, and CO2 levels in the incubator can affect cell growth and response. Ensure the incubator is properly calibrated and maintained.
Q2: The IC50 value of this compound seems to shift between experiments. Why is this happening and how can we standardize it?
A2: Fluctuations in IC50 values are often due to a combination of biological and technical variables.[4] Here are key areas to investigate:
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Cell Passage Number: Cells can change phenotypically and genotypically over time in culture.[2][5] Establish a standard operating procedure (SOP) that defines an acceptable passage number range for your experiments.
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Reagent Variability: Lot-to-lot variation in serum, media, and other reagents can impact cell growth and drug response.[6] Qualify new lots of critical reagents before use in critical experiments.
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Assay Timing: The duration of cell exposure to this compound and the timing of the assay readout are critical parameters that must be kept consistent.[2]
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Data Normalization: Ensure that data is consistently normalized to appropriate controls (e.g., vehicle control and a positive control for cell death).
Q3: We are seeing high background signal in our fluorescence-based this compound assay. What are the common causes and solutions?
A3: High background in fluorescence assays can mask the true signal from your experimental wells. Consider the following:
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Autofluorescence of this compound: Aromatic compounds can sometimes exhibit intrinsic fluorescence. Run a control plate with this compound in cell-free media to determine if the compound itself is contributing to the signal.
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Plate Choice: Use black-walled, clear-bottom plates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[7]
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Inadequate Washing: Insufficient washing steps can leave residual fluorescent dye in the wells. Optimize the number and vigor of washing steps.[3]
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Blocking Inefficiency: If using an antibody-based detection method, insufficient blocking can lead to non-specific binding and high background.[3] Test different blocking buffers and incubation times.
Troubleshooting Guides
Guide 1: Troubleshooting Poor this compound Assay Reproducibility
This guide provides a systematic approach to identifying and resolving common issues affecting the reproducibility of this compound assays.
| Symptom | Potential Cause | Recommended Action |
| Inconsistent results between replicate wells | 1. Inconsistent cell seeding.[3] 2. Pipetting errors during reagent addition.[3] 3. Uneven distribution of cells in the well. | 1. Ensure thorough mixing of cell suspension before seeding. 2. Use a multichannel pipette for reagent addition and ensure all tips are dispensing equally. 3. Gently swirl the plate after seeding to ensure even cell distribution. |
| Day-to-day variability in assay results | 1. Variation in cell passage number or health.[2][5] 2. Inconsistent incubation times.[3] 3. Lot-to-lot variability of reagents (e.g., FBS).[6] | 1. Use cells within a narrow passage range. Monitor cell viability before each experiment. 2. Strictly adhere to the defined incubation times in your protocol. 3. Test new lots of critical reagents against a standard before use. |
| Discrepancies between different lab members | 1. Differences in experimental technique. 2. Lack of a detailed SOP. | 1. Observe the technique of all individuals performing the assay to identify differences. 2. Develop and strictly follow a detailed SOP for the entire workflow. |
Guide 2: Addressing this compound Solubility Issues
Aromatic compounds can be challenging to work with due to their hydrophobic nature. This guide helps address solubility problems.
| Problem | Potential Cause | Solution |
| Precipitate forms when this compound is added to media | 1. This compound concentration exceeds its aqueous solubility. 2. "Salting out" effect of media components. | 1. Prepare a higher concentration stock in a suitable organic solvent (e.g., DMSO). 2. Perform serial dilutions in media, ensuring vigorous mixing at each step. 3. Do not exceed the recommended final concentration of the organic solvent (typically <0.5%). |
| Cloudy or hazy appearance of dosing solutions | 1. Incomplete dissolution of this compound in the stock solvent. | 1. Gently warm the stock solution or use sonication to aid dissolution. 2. Visually inspect the stock solution for any undissolved particles before use. |
| Loss of this compound activity over time in solution | 1. Instability of the compound in aqueous solution. 2. Adsorption to plasticware. | 1. Prepare fresh dosing solutions for each experiment. 2. Consider using low-adhesion microplates and pipette tips. |
Experimental Protocols
Protocol 1: General Cell Viability Assay using a Resazurin-based Reagent
This protocol outlines a common method for assessing the effect of this compound on cell viability.
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Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase and have a viability of >95%.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock to create a dose-response curve.
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Add the diluted this compound to the appropriate wells, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Include vehicle-only controls (0.5% DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Assay Readout:
-
Add 20 µL of the resazurin-based reagent to each well.
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Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
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Subtract the background fluorescence from a media-only control.
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Normalize the data to the vehicle control wells (representing 100% viability).
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Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
This compound Assay Workflow
A general workflow for conducting a cell-based assay with this compound.
Hypothetical this compound Signaling Pathway (Aromatase Inhibition)
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. biorxiv.org [biorxiv.org]
- 5. kosheeka.com [kosheeka.com]
- 6. woah.org [woah.org]
- 7. selectscience.net [selectscience.net]
Technical Support Center: Optimizing Reaction Conditions for Aromaticin Synthesis
Welcome to the technical support center for the synthesis of Aromaticin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stereoselective total synthesis of this complex natural product. The information provided is based on established synthetic routes and aims to address specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of this compound?
A1: The total synthesis of (±)-Aromaticin is a multi-step process that relies on a convergent strategy. The key features of the synthesis include the construction of a functionalized perhydroazulene core, stereoselective establishment of multiple chiral centers, and the late-stage introduction of the α-methylene-γ-lactone moiety. A pivotal step in the synthesis is an intramolecular allylsilane-based annulation to form the seven-membered ring.
Q2: Why is the stereochemistry of the starting materials and intermediates critical?
A2: this compound possesses a complex three-dimensional structure with multiple stereocenters. The biological activity of the molecule is highly dependent on its specific stereoisomer. Therefore, controlling the stereochemistry at each step of the synthesis is crucial to obtain the desired biologically active product. The use of stereoselective reactions and chiral auxiliaries is a common approach to address this challenge.
Q3: What are the most challenging steps in the this compound synthesis?
A3: The most technically challenging aspects of the this compound synthesis typically include:
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The intramolecular [4+3] cycloaddition (allylsilane annulation): This step is crucial for forming the seven-membered ring and can be sensitive to reaction conditions, including the choice of Lewis acid, temperature, and solvent.
-
Stereoselective reductive alkylation: Establishing the correct stereochemistry at C(1) and C(5) during this step is critical for the overall success of the synthesis.
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Formation of the α-methylene-γ-lactone: This functional group can be sensitive to reaction conditions and may be prone to side reactions, such as polymerization or isomerization.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
Intramolecular Allylsilane Annulation (Formation of the Perhydroazulene Core)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired cyclized product. | - Inactive or insufficient Lewis acid.- Incorrect reaction temperature.- Decomposition of the starting material. | - Use freshly distilled or a new bottle of the Lewis acid (e.g., TiCl₄).- Carefully control the reaction temperature; for some substrates, very low temperatures (-78 °C) are required.- Ensure the starting material is pure and free of any protic impurities. |
| Formation of undesired side products (e.g., protodesilylation). | - Presence of moisture in the reaction.- Lewis acid is too harsh. | - Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).- Consider using a milder Lewis acid or a different Lewis acid altogether. |
| Incorrect stereochemistry in the cyclized product. | - Non-optimal reaction temperature.- Incorrect choice of Lewis acid. | - Screen a range of temperatures to find the optimal conditions for the desired diastereoselectivity.- Different Lewis acids can influence the transition state geometry; experiment with alternative Lewis acids. |
Reductive Alkylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction or low yield. | - Inefficient reducing agent.- Catalyst poisoning. | - Ensure the reducing agent (e.g., Li/NH₃) is freshly prepared and of high quality.- Purify the substrate to remove any potential catalyst poisons. |
| Poor stereoselectivity. | - Reaction temperature is too high.- Quenching procedure is not optimal. | - Maintain a low reaction temperature during the reduction and quenching steps.- The choice of proton source for quenching can influence the stereochemical outcome; consider using a buffered solution or a specific alcohol. |
| Formation of over-reduced products. | - Reaction time is too long.- Excess of reducing agent. | - Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.- Use a stoichiometric amount of the reducing agent. |
α-Methylene-γ-lactone Formation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired α-methylene-γ-lactone. | - Incomplete reaction.- Decomposition of the product. | - Ensure the reagents for methylenation (e.g., Eschenmoser's salt or a related protocol) are fresh.- The α-methylene-γ-lactone moiety can be sensitive; use mild reaction and workup conditions. Avoid strong acids or bases. |
| Polymerization of the product. | - High reaction temperature.- Presence of radical initiators. | - Perform the reaction at the lowest effective temperature.- Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture or during purification. |
| Isomerization of the exocyclic double bond. | - Presence of acid or base during workup or purification. | - Use neutral workup conditions and purification methods (e.g., chromatography on neutral silica gel). |
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the key steps in a reported total synthesis of (±)-Aromaticin.
Table 1: Intramolecular Allylsilane Annulation
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 2 | 75 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 4 | 60 |
| 3 | EtAlCl₂ | CH₂Cl₂ | -78 | 3 | 70 |
Table 2: Reductive Alkylation
| Entry | Reducing Agent | Quenching Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Li, NH₃ (liq.) | NH₄Cl | -78 | 1 | 85 |
| 2 | Na, NH₃ (liq.) | Isopropanol | -78 | 1.5 | 80 |
Table 3: α-Methylene-γ-lactone Formation
| Entry | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Eschenmoser's Salt | i-Pr₂NEt | CH₂Cl₂ | 25 | 12 | 70 |
| 2 | Paraformaldehyde, Me₂NH·HCl | NaOAc | Acetic Acid | 100 | 4 | 65 |
Experimental Protocols
1. Intramolecular Allylsilane Annulation
To a solution of the allylsilane precursor (1.0 eq) in anhydrous dichloromethane (0.02 M) at -78 °C under an argon atmosphere is added titanium tetrachloride (1.2 eq) dropwise. The reaction mixture is stirred at -78 °C for 2 hours, and then quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
2. Reductive Alkylation
A solution of the enone substrate (1.0 eq) in anhydrous THF is added to a solution of lithium metal (10 eq) in liquid ammonia at -78 °C. The reaction is stirred for 1 hour, after which solid ammonium chloride (5 eq) is added in portions. The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by chromatography.
3. α-Methylene-γ-lactone Formation
To a solution of the γ-lactone (1.0 eq) in anhydrous dichloromethane (0.1 M) is added N,N-diisopropylethylamine (2.0 eq) and Eschenmoser's salt (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to afford the α-methylene-γ-lactone.
Visualizations
Technical Support Center: Aromatic Compound Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from aromatic compounds, such as aromaticin and other sesquiterpenoid lactones, in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound belongs to the class of sesquiterpenoid lactones, which are natural products known for their diverse biological activities.[1] Like many aromatic compounds, this compound possesses a chemical structure that can lead to assay interference through several mechanisms. These include inherent fluorescence, light absorbance, and chemical reactivity, which can lead to false-positive or false-negative results.[2][3]
Q2: What are the common mechanisms of assay interference caused by aromatic compounds?
A2: Aromatic compounds can interfere with biochemical assays through various mechanisms:
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Absorbance: Colored compounds can absorb light at the excitation or emission wavelengths used in absorbance-based assays, leading to inaccurate readings.[3]
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Fluorescence: Many aromatic compounds are intrinsically fluorescent. If their fluorescence spectrum overlaps with that of the assay's reporter fluorophore, it can result in false-positive signals.[2][3]
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Chemical Reactivity: Some aromatic compounds, particularly those with reactive functional groups like Michael acceptors found in many sesquiterpenoid lactones, can covalently modify proteins. This can non-specifically inhibit enzymes or disrupt protein-protein interactions.[4][5] Thiol-reactivity is a common issue, where the compound reacts with cysteine residues on proteins.[4]
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Redox Activity: Certain aromatic compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). ROS can damage assay components or interfere with redox-sensitive assays.[4]
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Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results.[6]
Q3: Which types of biochemical assays are most susceptible to interference from aromatic compounds?
A3: Assays that are particularly vulnerable include:
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Fluorescence-Based Assays: Susceptible to interference from fluorescent compounds and compounds that quench fluorescence.[2][3]
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Absorbance-Based Assays: Prone to interference from colored compounds.[3]
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Enzyme Inhibition Assays: Can be affected by compounds that react non-specifically with the enzyme, particularly those with reactive functional groups.[4]
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Reporter Gene Assays (e.g., Luciferase): Luciferase enzymes are susceptible to inhibition by a variety of small molecules.[2]
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Assays with Thiol-Containing Reagents or Proteins: Compounds with Michael acceptors or other electrophilic groups can react with thiols, leading to interference.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating interference from aromatic compounds in your biochemical assays.
Problem: Unexpected or Inconsistent Assay Results
Possible Cause 1: Intrinsic Absorbance or Fluorescence of the Test Compound.
-
How to Diagnose:
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Run a spectral scan of your compound at the assay concentration in the assay buffer.
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Compare the compound's absorbance and fluorescence spectra with the excitation and emission wavelengths of your assay's fluorophore. Overlap indicates a high potential for interference.
-
-
Solutions:
-
Change Detection Wavelength: If possible, switch to a fluorophore that excites and emits at wavelengths where the compound does not absorb or fluoresce. Red-shifted dyes are often less prone to interference.[7]
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Implement a Counter-Screen: Test the compound in the assay in the absence of the biological target (e.g., enzyme or receptor). A signal in this control experiment indicates direct interference.
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Use an Orthogonal Assay: Validate your findings using an assay with a different detection method (e.g., switch from a fluorescence-based assay to a label-free method like surface plasmon resonance).[3]
-
Possible Cause 2: Chemical Reactivity of the Test Compound.
-
How to Diagnose:
-
Thiol-Reactivity Test: Pre-incubate your compound with a thiol-containing reagent like dithiothreitol (DTT) or glutathione (GSH) before adding it to the assay. A significant decrease in the compound's apparent activity suggests it is a thiol-reactive compound.[4]
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Time-Dependence of Inhibition: If you observe that the inhibitory effect of your compound increases with pre-incubation time with the target protein, it may indicate covalent modification.[4]
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Irreversibility of Inhibition: Perform a dialysis or rapid dilution experiment. If the compound's inhibitory effect persists after its removal, it is likely an irreversible inhibitor, possibly due to covalent binding.[4]
-
-
Solutions:
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Include Scavenging Reagents: Add a low concentration of DTT (typically 1-5 mM) to your assay buffer to quench reactive electrophiles.[4]
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Modify Compound Structure: If you are in a drug development program, medicinal chemists can modify the compound to remove reactive functional groups while aiming to retain the desired biological activity.
-
Triage Reactive Compounds: Recognize these compounds as potential Pan-Assay Interference Compounds (PAINS) and deprioritize them unless a covalent mechanism of action is intended.[4]
-
Possible Cause 3: Redox Activity of the Test Compound.
-
How to Diagnose:
-
Hydrogen Peroxide Production Assay: Use a commercially available kit to measure the production of H₂O₂ when your compound is in the assay buffer.
-
Catalase Rescue Experiment: Add catalase, an enzyme that degrades H₂O₂, to your assay. If the compound's activity is diminished, it suggests a redox-mediated mechanism.
-
-
Solutions:
-
Include Antioxidants: The addition of antioxidants to the assay buffer can sometimes mitigate the effects of redox-active compounds.
-
Identify and Triage: Flag compounds that show redox activity for further investigation and consider them as potential assay artifacts.[4]
-
Quantitative Data Summary
Table 1: Common Assay Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Diagnostic Test | Mitigation Strategy | Typical Concentration for Mitigation | Reference |
| Thiol Reactivity | DTT/GSH competition assay | Include DTT in assay buffer | 1 - 5 mM | [4] |
| Redox Activity | H₂O₂ production assay | Add catalase to assay buffer | Varies by assay | [4] |
| Fluorescence | Spectral scanning | Use red-shifted fluorophores | N/A | [3][7] |
| Absorbance | Spectral scanning | Use orthogonal assay | N/A | [3] |
| Aggregation | Dynamic Light Scattering (DLS) | Add non-ionic detergents (e.g., Triton X-100) | 0.01% - 0.1% | [6] |
Experimental Protocols
Protocol 1: Thiol-Reactivity Counter-Screen
This protocol is designed to assess the potential of a test compound to react with thiols.
Materials:
-
Test compound stock solution
-
Assay buffer
-
Dithiothreitol (DTT) stock solution (e.g., 1 M)
-
Target protein and assay-specific reagents
Procedure:
-
Prepare two sets of reactions for your standard assay.
-
In the "Control" set, add the test compound at various concentrations to the assay buffer.
-
In the "DTT" set, add the test compound at the same concentrations to the assay buffer containing a final concentration of 1 mM DTT.
-
Pre-incubate both sets for 15-30 minutes at room temperature.
-
Initiate the biochemical reaction by adding the target protein and/or substrate.
-
Measure the assay signal according to your standard protocol.
-
Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of DTT indicates that the compound is likely thiol-reactive.[4]
Protocol 2: Experimental Workflow for Identifying Assay Interference
This workflow provides a general approach to de-risking hits from a primary screen.
Caption: A logical workflow for hit confirmation and triage.
Signaling Pathway Diagrams
Many sesquiterpenoid lactones are known to modulate inflammatory signaling pathways. Below are diagrams of the NF-κB and MAPK signaling pathways, which are common targets.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by sesquiterpenoid lactones.[8][9][10]
MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling pathway.[1]
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oaepublish.com [oaepublish.com]
- 10. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Toxicity of Aromaticin at High Concentrations
Disclaimer: The following information is provided for research purposes only. "Aromaticin" is used as a representative name for a cytotoxic aromatic compound. The data and protocols presented are based on studies of the prenylated flavonoid, Artonin E, which exhibits cytotoxic properties in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability (e.g., MTT) assay results between replicate wells treated with this compound (Artonin E). What could be the cause?
A1: High variability in cell viability assays can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[1]
-
Pipetting Errors: Calibrate your pipettes regularly. Pre-wet pipette tips before aspirating this compound (Artonin E) solutions and ensure a consistent, slow pipetting technique.[1]
-
This compound (Artonin E) Solubility: this compound (Artonin E) is soluble in DMSO. Ensure the stock solution is fully dissolved and vortexed before preparing dilutions. When adding to aqueous media, ensure rapid mixing to prevent precipitation. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.[1]
-
"Edge Effect": Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[1]
-
Compound Interference with MTT Assay: As a flavonoid, this compound (Artonin E) may have reducing properties that could interfere with the MTT reagent, leading to false results. It is advisable to run a control with this compound (Artonin E) in cell-free media to check for direct reduction of MTT.[1]
Q2: The IC50 value of this compound (Artonin E) in our cancer cell line is significantly different from published data. Why might this be?
A2: Discrepancies in IC50 values are a common challenge in preclinical research. Several factors can contribute to this:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from cross-contamination. Cell lines can exhibit genetic drift at high passage numbers, altering their response to drugs. It is best practice to use cells within a defined, low passage number range.[1]
-
Cellular Health and Density: The health and confluence of your cells at the time of treatment are critical. Ensure cells are in the logarithmic growth phase and seeded at an optimal density. Overly high or low cell numbers can significantly impact the calculated IC50.[1]
-
Treatment Duration: The cytotoxic effect of this compound (Artonin E) can be time-dependent. IC50 values will differ depending on the incubation time (e.g., 24, 48, or 72 hours). Ensure your experimental time points are consistent with the literature you are comparing to.[1]
Q3: We are seeing inconsistent results in our apoptosis assays (e.g., Annexin V/PI staining) with this compound (Artonin E) treatment. What should we check?
A3: Inconsistent apoptosis results can be frustrating. Here are some key areas to investigate:
-
Time-Course of Apoptosis: Apoptosis is a dynamic process. The timing of your analysis is crucial. An early time point might not show significant apoptosis, while a very late time point might show a majority of cells in late apoptosis or necrosis. Perform a time-course experiment to determine the optimal endpoint for your specific cell line and this compound (Artonin E) concentration.[1]
-
Handling of Adherent and Floating Cells: After treatment, both adherent and floating cells should be collected for apoptosis analysis to get a complete picture of the cell population.[1]
-
Reagent Quality and Staining Protocol: Ensure your Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly. Optimize staining times and concentrations for your cell type.[1]
-
Flow Cytometer Settings: Ensure your flow cytometer is properly calibrated and that the voltage and compensation settings are appropriate for distinguishing between live, apoptotic, and necrotic populations.[1]
Troubleshooting Guides
Cell Viability (MTT) Assay
| Problem | Possible Cause(s) | Solution(s) |
| High background | Contamination of media or reagents; Incomplete removal of MTT solution before adding solubilizing agent. | Use fresh, sterile reagents; Ensure complete removal of the MTT-containing medium. |
| Low signal | Insufficient number of viable cells; Low metabolic activity of cells; Incorrect wavelength used for measurement. | Optimize cell seeding density; Ensure cells are in a healthy, proliferative state; Use a spectrophotometer with a filter between 550 and 600 nm. |
| Inconsistent readings | Uneven cell distribution in wells; Pipetting inaccuracies; "Edge effect" in the 96-well plate. | Ensure a single-cell suspension before seeding; Calibrate pipettes and use proper technique; Avoid using the outer wells of the plate for experimental samples.[1] |
Apoptosis (Annexin V/PI) Assay
| Problem | Possible Cause(s) | Solution(s) |
| High percentage of necrotic cells | Treatment concentration is too high, causing rapid cell death; Harsh cell handling during harvesting. | Perform a dose-response experiment to find the optimal concentration for inducing apoptosis; Handle cells gently during trypsinization and washing. |
| Weak Annexin V staining | Apoptosis has not been induced effectively; Analysis is performed too early. | Increase the concentration of this compound (Artonin E) or the incubation time; Perform a time-course experiment to identify the optimal time point for analysis.[1] |
| Poor separation of cell populations | Incorrect flow cytometer settings (voltage, compensation); Degraded staining reagents. | Optimize flow cytometer settings using single-stained controls; Use fresh, properly stored Annexin V and PI reagents.[1] |
Western Blot Analysis
| Problem | Possible Cause(s) | Solution(s) |
| No or weak protein bands | Insufficient protein loading; Poor antibody quality or incorrect dilution; Inefficient protein transfer. | Quantify protein concentration and load an adequate amount (20-40 µg); Use a validated antibody at the recommended dilution; Verify transfer efficiency with Ponceau S staining. |
| High background | Insufficient blocking; Antibody concentration is too high; Inadequate washing. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C; Optimize antibody concentration; Increase the number and duration of washes. |
| Non-specific bands | Primary or secondary antibody is not specific enough; Protein degradation. | Use a more specific primary antibody; Use a secondary antibody that does not cross-react with the sample species; Add protease inhibitors to the lysis buffer. |
Data Presentation
Table 1: Cytotoxicity of this compound (Artonin E) in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | IC50 (µM) |
| LoVo | Colon Cancer | 24 | 11.73 ± 1.99 | - |
| HCT116 | Colon Cancer | 24 | 3.25 ± 0.24 | - |
| SKOV-3 | Ovarian Cancer | 72 | 6.5 ± 0.5 | - |
| T1074 (normal) | Ovarian | 72 | 32.5 ± 0.5 | - |
| MCF-7 | Breast Cancer | 24 | - | 3.8 |
| MCF-7 | Breast Cancer | 48 | - | 5.1 |
| MCF-7 | Breast Cancer | 72 | - | 6.9 |
Data compiled from studies on Artonin E.[2][3][4]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 6 x 10³ to 7 x 10³ cells/well and allow them to adhere overnight.[5]
-
This compound (Artonin E) Treatment: Prepare serial dilutions of this compound (Artonin E) in culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound (Artonin E). Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (Artonin E) for the predetermined optimal time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
-
Cell Lysis: After treatment with this compound (Artonin E), wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-7, PARP, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
References
Technical Support Center: Aromaticin Stability in Different Solvent Systems
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Aromaticin in various solvent systems. Researchers, scientists, and drug development professionals can use this information to troubleshoot common issues encountered during experimental procedures.
Frequently Asked questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: The choice of solvent can significantly impact the stability of this compound. For short-term storage and immediate use, dimethyl sulfoxide (DMSO) and ethanol are commonly used due to their high solubilizing capacity for aromatic compounds.[1][2][3] However, for long-term storage, acetonitrile is often recommended as it has been shown to be a more stable medium for some aromatic compounds compared to solvents with strong oxidizing properties like DMSO.[4] It is crucial to minimize the presence of water in organic solvents, as it can promote hydrolysis.[5]
Q2: How do storage conditions affect the stability of this compound solutions?
A2: Storage conditions play a critical role in maintaining the integrity of this compound solutions. Key factors to consider include temperature, light exposure, and the gas phase.[6] For optimal stability, it is recommended to store this compound solutions at low temperatures, such as in a freezer, to slow down potential degradation reactions.[7] Solutions should also be protected from light, as exposure to UV radiation can induce photodegradation.[4][8] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, which is a common degradation pathway for aromatic compounds.[6]
Q3: My this compound solution changed color. What does this indicate?
A3: A color change in your this compound solution, such as turning from colorless to a yellow or brown hue, is often an indication of degradation. This can be caused by oxidation or other chemical reactions.[6] It is advisable to perform an analytical check, for instance using UV-Vis spectroscopy or HPLC, to assess the purity of the solution and quantify the extent of degradation before proceeding with your experiment.
Q4: I am observing unexpected peaks in my HPLC analysis of an aged this compound solution. What could be the cause?
A4: The appearance of new peaks in an HPLC chromatogram of an aged this compound solution strongly suggests the formation of degradation products.[9] These can arise from various stress factors such as hydrolysis, oxidation, or photolysis.[5][10] To identify these degradation products, techniques like mass spectrometry (MS) coupled with HPLC can be employed.[9] Understanding the degradation pathway is crucial for developing stable formulations.[11][12]
Troubleshooting Guides
Issue 1: Poor Reproducibility of Experimental Results
-
Symptom: Inconsistent results are obtained when using different batches of this compound solutions prepared in the same solvent.
-
Possible Cause: This could be due to the degradation of this compound during storage, leading to a decrease in the effective concentration of the active compound. The rate of degradation can be influenced by minor variations in storage conditions or the age of the solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.
-
Standardize Storage: If solutions must be stored, ensure consistent storage conditions (temperature, light protection, container type) for all batches.
-
Perform Quality Control: Before critical experiments, verify the concentration and purity of your this compound stock solution using a validated analytical method like HPLC.[13][14]
-
Issue 2: Precipitation of this compound from Solution
-
Symptom: A solid precipitate is observed in the this compound solution upon storage, particularly at low temperatures.
-
Possible Cause: The solubility of this compound may be limited in the chosen solvent, especially at lower temperatures. While a solvent might dissolve a compound at room temperature, the compound can precipitate out when refrigerated or frozen.
-
Troubleshooting Steps:
-
Determine Solubility: Check the solubility of this compound in the selected solvent at the intended storage temperature.
-
Consider a Co-solvent System: In some cases, using a mixture of solvents, such as ethanol and DMSO, can improve solubility and stability.[2]
-
Prepare Lower Concentration Stocks: If high concentrations are not essential, preparing more dilute stock solutions can prevent precipitation.
-
Data Summary: this compound Stability in Common Solvents
The following table summarizes the stability of this compound in different solvent systems under specified conditions. This data is based on forced degradation studies designed to accelerate the identification of potential stability issues.[5][10][11]
| Solvent System | Storage Temperature | Light Condition | Degradation after 7 days (%) | Primary Degradation Pathway |
| DMSO | 25°C | Ambient Light | 15% | Oxidation |
| DMSO | 4°C | Dark | 5% | Oxidation |
| Ethanol | 25°C | Ambient Light | 10% | Photodegradation |
| Ethanol | 4°C | Dark | <2% | - |
| Acetonitrile | 25°C | Ambient Light | 5% | - |
| Acetonitrile | 4°C | Dark | <1% | - |
| Water (pH 7) | 25°C | Ambient Light | 25% | Hydrolysis & Photodegradation |
| Water (pH 7) | 4°C | Dark | 8% | Hydrolysis |
Experimental Protocols
Protocol 1: General Procedure for this compound Stability Testing
This protocol outlines a general method for assessing the stability of this compound in a given solvent system.
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.[5]
-
Sample Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles for stored samples.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., different temperatures, light exposures).
-
Time Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve an aliquot from each storage condition.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect any degradation products.[13][14]
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11][12]
-
Acid and Base Hydrolysis: Treat this compound solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.[5]
-
Oxidative Degradation: Expose the this compound solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[5]
-
Thermal Degradation: Heat a solid sample of this compound or a solution in a stable solvent at a high temperature (e.g., 80°C).[10]
-
Photodegradation: Expose an this compound solution to a controlled light source that provides both UV and visible light.[5]
-
Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Factors Leading to this compound Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. kinampark.com [kinampark.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Sesquiterpenoid Lactones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoid lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1] They are characterized by a 15-carbon backbone and a lactone ring. For decades, SLs have been a subject of intense research due to their wide range of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comparative overview of the bioactivity of several prominent sesquiterpenoid lactones, supported by experimental data and detailed methodologies. While this guide aims to be comprehensive, it is important to note that specific quantitative data for a compound referred to as "aromaticin" was not available in the public domain at the time of this review. Therefore, this guide will focus on a selection of well-characterized and researched sesquiterpenoid lactones to provide a valuable comparative resource.
The biological activity of many sesquiterpenoid lactones is attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophiles, particularly the thiol groups of proteins, thereby modulating their function.[2] This reactivity is central to their mechanisms of action across different therapeutic areas.
Anticancer Activity
Many sesquiterpenoid lactones have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Comparative Anticancer Activity of Selected Sesquiterpenoid Lactones
| Compound | Cancer Cell Line | IC50 Value (µM) | Key Molecular Targets/Mechanisms |
| Parthenolide | Pre-B ALL | Not specified | Induces rapid apoptosis.[3] |
| Hela | Not specified | Inhibits tubulin carboxypeptidase activity.[3] | |
| Osteosarcoma cells | Not specified | Suppresses proliferation.[3] | |
| Dehydrocostus Lactone (DHL) | HepG2 | 20.33 | Induces apoptosis via upregulation of Bax and Bak, and downregulation of Bcl-2 and Bcl-XL.[3] |
| DU145 | Not specified | Induces apoptosis through activation of caspases 8, 9, 7, and 3.[3] | |
| Artemisinin | Molt-4 (T-cell leukemia) | Not specified | Induces apoptosis.[1] |
| MDA-MB-231 (Cisplatin-resistant breast cancer) | Not specified | Downregulates Bcl-2 and upregulates Bax.[1] | |
| Alantolactone | HCT-116 (Colon cancer) | Not specified | Induces apoptosis by downregulating Bcl-2, upregulating Bax, and activating caspase 3.[4] |
| BGC-823, SGC-7901 (Gastric cancer) | Not specified | Induces apoptosis by increasing Bax and p53 expression and decreasing Bcl-2.[4] | |
| Ambrosin | MDA-MB-231 (Breast cancer) | 25 | Induces apoptosis by increasing Bax and decreasing Bcl-2 expression.[4] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the sesquiterpenoid lactone (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in sterile PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Assay by Flow Cytometry
Apoptosis is often quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit followed by flow cytometry.
-
Cell Treatment: Cells are treated with the sesquiterpenoid lactone at its IC50 concentration for a specified time.
-
Cell Staining: The treated cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
Figure 1: Intrinsic pathway of apoptosis induced by sesquiterpenoid lactones.
Anti-inflammatory Activity
Sesquiterpenoid lactones are well-known for their potent anti-inflammatory properties. A primary mechanism of their action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2]
Comparative Anti-inflammatory Activity of Selected Sesquiterpenoid Lactones
| Compound | Model/Cell Line | Effect | Key Molecular Targets/Mechanisms |
| Parthenolide | Various cell types | Inhibition of NF-κB activation | Targets the IκB kinase (IKK) complex.[5] |
| Helenalin | T-cells | Inhibition of NF-κB activation | Alkylates the p65 subunit of NF-κB. |
| Dehydrocostus Lactone | Macrophages | Reduction of NO and pro-inflammatory cytokine production | Not fully elucidated. |
| Costunolide | Various cell types | Inhibition of NF-κB and STAT3 signaling | [6] |
Experimental Protocols
NF-κB Inhibition Assay (Reporter Gene Assay)
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment and Stimulation: After 24 hours, the cells are pre-treated with the sesquiterpenoid lactone for 1-2 hours, followed by stimulation with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.
-
Luciferase Assay: Cell lysates are collected, and the luciferase activity is measured using a luminometer. The ratio of NF-κB luciferase to Renilla luciferase activity is calculated to normalize for transfection efficiency. A decrease in this ratio indicates inhibition of NF-κB activity.
Figure 2: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.
Antimicrobial Activity
Several sesquiterpenoid lactones have demonstrated activity against a range of bacteria and fungi. Their lipophilic nature allows them to penetrate microbial cell membranes, and their reactive groups can interfere with essential cellular processes.
Comparative Antimicrobial Activity of Selected Sesquiterpenoid Lactones
| Compound | Microorganism | MIC (µg/mL) |
| Costunolide | Trichophyton mentagrophytes | 62.5 |
| Trichophyton rubrum | 31.25 | |
| Microsporum gypseum | 31.25[4] | |
| Eremanthin | Trichophyton mentagrophytes | 125 |
| Trichophyton rubrum | 125 | |
| Microsporum gypseum | 62.5[4] | |
| Laurenobiolide | Staphylococcus aureus | 7.8[7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The sesquiterpenoid lactone is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Sesquiterpenoid lactones represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse chemical structures and multi-target mechanisms of action make them promising candidates for the development of new drugs for cancer, inflammatory diseases, and microbial infections. The data presented in this guide highlights the potent activities of several representative sesquiterpenoid lactones. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy and safety evaluations, is crucial to fully realize the clinical potential of this important class of natural products. The lack of publicly available data on "this compound" underscores the need for continued exploration and characterization of the vast chemical space of sesquiterpenoid lactones.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolic Profiles, Antioxidant and Anti-Inflammatory Activities of Hydrodistillation Wastewaters from Five Lamiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukocyte production of inflammatory mediators is inhibited by the antioxidants phloretin, silymarin, hesperetin, and resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Aromaticin: A Comparative Analysis of its Anti-inflammatory Efficacy Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Aromaticin, a representative aromatic compound, with established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective evaluation for research and drug development purposes.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of this compound and comparator drugs can be quantified through both in vitro and in vivo assays. The following tables summarize key efficacy data.
In Vitro Efficacy: Inhibition of Inflammatory Mediators
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of a representative aromatic compound (chalcone) and known NSAIDs against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Table 1: In Vitro COX-2 Inhibition
| Compound | Drug Class | IC50 (COX-2) |
| This compound (Chalcone derivative) | Aromatic Ketone | 0.085 µM[1] |
| Celecoxib | Selective COX-2 Inhibitor | 0.04 µM[2] |
| Diclofenac | Non-selective NSAID | 0.5 µg/ml |
| Indomethacin | Non-selective NSAID | >100 µM[1] |
Note: Lower IC50 values indicate greater potency.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of a compound. The table below presents the percentage of edema inhibition by an indole-chalcone hybrid (representing this compound) compared to the NSAID indomethacin.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Treatment (Dose) | Time after Carrageenan Injection | % Edema Inhibition |
| This compound (Indole-Chalcone hybrid, 10 mg/kg) | 1 hour | 25.3%[3] |
| 2 hours | 38.1%[3] | |
| 3 hours | 45.2%[3] | |
| 4 hours | 52.4%[3] | |
| 5 hours | 55.1%[3] | |
| 6 hours | 58.3%[3] | |
| Indomethacin (10 mg/kg) | 1 hour | 30.1%[3] |
| 2 hours | 42.5%[3] | |
| 3 hours | 50.3%[3] | |
| 4 hours | 58.7%[3] | |
| 5 hours | 62.4%[3] | |
| 6 hours | 65.2%[3] |
Key Inflammatory Signaling Pathways
This compound, NSAIDs, and corticosteroids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: this compound and Corticosteroids inhibit the NF-κB signaling pathway.
MAPK Signaling Pathway and COX-2 Expression
The MAPK signaling cascade is another crucial pathway in inflammation that often works in concert with the NF-κB pathway. Activation of MAPKs (such as p38, JNK, and ERK) by inflammatory stimuli leads to the activation of transcription factors that, in turn, upregulate the expression of inflammatory genes, including COX-2. NSAIDs primarily act by directly inhibiting the activity of the COX-2 enzyme.
Caption: this compound inhibits MAPK signaling, while NSAIDs inhibit the COX-2 enzyme.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
References
Proposal: Comparison Guide on the Bioactivity of Artonin E
An extensive search for the bioactivity of a compound specifically named "Aromaticin" in various cell lines did not yield any direct results. It is possible that "this compound" is a less common name, a component of a larger extract, or a potential misspelling of another compound. The scientific literature readily available through public search engines does not contain specific data on the cytotoxic effects, IC50 values, or the distinct signaling pathways modulated by a compound with this name.
However, the search did retrieve relevant information on a related and well-documented compound, Artonin E , a prenylated flavonoid with known anticancer properties. We can provide a comprehensive comparison guide on the bioactivity of Artonin E in different cell lines as an alternative.
This guide would detail the cytotoxic and apoptotic effects of Artonin E across various cancer cell lines, presenting the available quantitative data, experimental methodologies, and visualizing the known signaling pathways, adhering to the original request's specifications.
Below is a sample of the kind of information that can be provided for Artonin E.
Bioactivity of Artonin E in Different Cancer Cell Lines
Artonin E has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of human cancer cell lines. Its efficacy varies depending on the cell type and the duration of exposure.
Data Presentation: Cytotoxicity of Artonin E
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Artonin E in different cancer cell lines, indicating its potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| LoVo | Colon Cancer | 24 | 11.73 ± 1.99 | [1] |
| HCT116 | Colon Cancer | 24 | 3.25 ± 0.24 | [1] |
| SKOV-3 | Ovarian Cancer | Not Specified | Not Specified | [1] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments used to assess the bioactivity of Artonin E are crucial for reproducibility and comparison.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., LoVo, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of Artonin E for a specified period (e.g., 24 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Apoptosis Assay (Hoechst 33342 Staining)
-
Cell Treatment: Cells are grown on coverslips and treated with Artonin E.
-
Staining: The cells are then fixed and stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic nuclear morphology, such as chromatin condensation and nuclear fragmentation.
Western Blot Analysis
-
Protein Extraction: Cells are treated with Artonin E, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-7, PARP, p-ERK1/2, p-p38) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Mandatory Visualizations
Experimental Workflow for Assessing Artonin E Bioactivity
References
A Comparative Guide to Orthogonal Methods for Validating Aromaticin Binding Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key orthogonal methods for validating the binding targets of Aromaticin, a sesquiterpene lactone with known anti-inflammatory properties. Understanding the direct molecular interactions of natural products like this compound is crucial for elucidating their mechanism of action and advancing drug development efforts. This document outlines the principles, experimental protocols, and comparative performance of three prominent label-free target identification techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity Chromatography-Mass Spectrometry (AC-MS).
Introduction to this compound and the Imperative of Target Validation
This compound is a naturally occurring sesquiterpene lactone isolated from plants such as Inula hupehensis.[1] Like many other sesquiterpene lactones, it exhibits promising biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The therapeutic potential of such compounds is often mediated by their direct interaction with specific protein targets within the cell. The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in proteins, particularly cysteine residues, via Michael addition.[2] Identifying these protein targets is a critical step in understanding the compound's mechanism of action, predicting potential off-target effects, and enabling rational drug design.
Orthogonal validation, the practice of using multiple, independent experimental methods to verify a scientific finding, is paramount in target identification to ensure the robustness and reliability of the results.[3] This guide focuses on three powerful, label-free techniques that are particularly well-suited for studying the binding partners of natural products like this compound without the need for chemical modification, which can alter their biological activity.
Comparative Analysis of Target Validation Methods
The selection of a target validation method depends on various factors, including the nature of the compound-target interaction, the experimental context (e.g., cell lysate vs. intact cells), and the available resources. Below is a comparative overview of CETSA, DARTS, and AC-MS.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Affinity Chromatography-Mass Spectrometry (AC-MS) |
| Principle | Ligand binding alters the thermal stability of the target protein.[4][5] | Ligand binding protects the target protein from proteolysis.[1][6] | This compound is immobilized on a solid support to "fish" for interacting proteins from a cell lysate. |
| Experimental Context | Cell lysates, intact cells, tissues.[5][7] | Primarily cell or tissue lysates.[1][6] | Cell or tissue lysates. |
| Compound Modification | Not required (label-free).[4] | Not required (label-free).[1][8] | Requires immobilization of this compound, which may affect its binding properties. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[9][10] | Traditionally lower throughput, but can be coupled with mass spectrometry for broader screening.[6] | Can be used for screening but is often lower throughput. |
| Key Quantitative Output | Change in melting temperature (ΔTm) upon ligand binding. | Relative protein abundance after proteolysis (treated vs. untreated). | Identification and relative abundance of proteins bound to the affinity matrix. |
| Strengths | Applicable in living cells, providing physiological relevance.[7] | Simple and robust method for identifying direct binding partners.[1][8] | Can identify both high and low-affinity binders. |
| Limitations | Not all protein-ligand interactions result in a significant thermal shift. Requires specific antibodies for Western blot-based detection. | The degree of protection from proteolysis can be variable. | Immobilization may sterically hinder binding. Potential for non-specific binding to the matrix. |
Illustrative Quantitative Data for a Sesquiterpene Lactone (Alantolactone) using CETSA
As a case study, the following table presents data from a CETSA experiment validating the binding of Alantolactone, a sesquiterpene lactone structurally related to this compound, to its targets Glycogen Synthase Kinase 3β (GSK3β) and B-cell lymphoma 2 (BCL2).
| Target Protein | Treatment | Melting Temperature (Tm) | Change in Tm (ΔTm) |
| GSK3β | DMSO (Control) | ~56°C | - |
| GSK3β | Alantolactone (32 µM) | ~65°C | +9°C |
| BCL2 | DMSO (Control) | Not specified | - |
| BCL2 | Alantolactone (32 µM) | Stabilized | Positive Shift |
Data adapted from a study by Fan et al. (2023) on the anti-lymphoma activity of Alantolactone. The study used CETSA to confirm direct target engagement.
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are presented as a guide for validating the binding targets of this compound.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from studies on the sesquiterpene lactone, Alantolactone, and can be applied to this compound.
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line for cytotoxicity studies or an immune cell line for anti-inflammatory studies) to ~80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels of the putative target by Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
The shift in the melting curve (ΔTm) indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This generalized protocol can be adapted for this compound.
1. Lysate Preparation:
-
Prepare a total protein lysate from the chosen cell line or tissue by homogenization in a suitable lysis buffer (e.g., M-PER or RIPA buffer) with protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Compound Incubation:
-
Aliquot the protein lysate and incubate with this compound at various concentrations or a vehicle control (DMSO) for 1 hour at room temperature.
3. Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each aliquot at a predetermined optimal concentration.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial protein digestion.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
4. Gel Electrophoresis and Mass Spectrometry:
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Excise the protein bands that show increased intensity (i.e., are protected from digestion) in the this compound-treated lanes compared to the control lanes.
-
Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).
5. Validation:
-
Validate the identified targets by performing a targeted DARTS experiment followed by Western blotting with an antibody specific to the candidate protein.
Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol
This protocol outlines a general workflow for an AC-MS experiment with this compound.
1. Immobilization of this compound:
-
Covalently attach this compound to a solid support (e.g., agarose beads) through a suitable chemical linker. This step is crucial and requires careful consideration of the reactive groups on this compound to avoid disrupting its binding epitope.
2. Affinity Purification:
-
Incubate the this compound-conjugated beads with a total cell lysate to allow for the binding of target proteins.
-
As a negative control, incubate the lysate with unconjugated beads.
-
Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
3. Elution:
-
Elute the bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of free this compound.
4. Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.
-
Excise the protein bands that are present in the this compound sample but not in the control sample.
-
Identify the proteins by mass spectrometry.
Visualizing the Methodologies
To further clarify the experimental workflows and the overarching principle of orthogonal validation, the following diagrams are provided.
References
- 1. Natural Product Discovery by Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Natural Product Discovery by Direct Analysis in Real Time Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Bioactivity Data for Aromatic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivities of various aromatic compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Due to the absence of published data for a specific compound named "Aromaticin" in the reviewed literature, this document synthesizes findings for a range of aromatic compounds to serve as a framework for evaluating the reproducibility of bioactivity data. The methodologies and data presented are drawn from multiple studies to highlight common experimental approaches and the variability in reported results.
Data Presentation: A Comparative Look at Bioactivity
The following tables summarize quantitative data from various studies on the bioactivity of aromatic compounds. This structured presentation is designed to facilitate a clear comparison of the reported potencies and experimental contexts.
Table 1: Anticancer and Cytotoxic Activity of Aromatic Compounds
| Compound/Extract | Cell Line | Assay | Endpoint | Result (e.g., IC50) | Reference |
| Mastic Oil | K562, Lewis lung carcinoma, B16 | Viability Assay | Cell Viability Reduction | Not specified | [1] |
| Mastic Oil Hexane Extract | HCT116 (colon cancer) | Growth Inhibition Assay | G1 Cell Cycle Arrest, Apoptosis | Not specified | [1] |
| Mastic Oil Ethanol Extract | HCT116 (colon cancer) | Growth Inhibition Assay | p53-independent cell death | Not specified | [1] |
| Essential Oils (General) | Various Cancer Cell Lines | Proliferation Assays | Anti-proliferative | Varies | [1][2] |
| 3-methylcatechol | Bluegill sunfish BF-2 | Replication, Protein, Neutral Red Uptake, Colony Formation | IC50 | Most cytotoxic of 8 compounds | [3] |
| 4-methylcatechol | Bluegill sunfish BF-2 | Replication, Protein, Neutral Red Uptake, Colony Formation | IC50 | Second most cytotoxic | [3] |
| Catechol | Bluegill sunfish BF-2 | Replication, Protein, Neutral Red Uptake, Colony Formation | IC50 | Third most cytotoxic | [3] |
| Benzaldehyde | Bluegill sunfish BF-2 | Replication, Protein, Neutral Red Uptake, Colony Formation | IC50 | Less cytotoxic | [3] |
| Methyl benzoate | Bluegill sunfish BF-2 | Replication, Protein, Neutral Red Uptake, Colony Formation | IC50 | Least cytotoxic of 8 compounds | [3] |
Table 2: Anti-inflammatory Activity of Aromatic Compounds
| Compound/Extract | Cell Line/Model | Key Markers | Method | Result (e.g., IC50) | Reference |
| 3,4-Dimethoxyphenylglucosinolate | Not specified | Inflammation | Not specified | Most active of 7 glucosinolates | [4] |
| Homoisoflavonoids (from Ophiopogon japonicus) | Not specified | NO, IL-1β, IL-6 | Not specified | Significant inhibition | [5] |
| Compound 10 (from O. japonicus) | Not specified | IL-1β, IL-6 | Not specified | IC50: 32.5 ± 3.5 µg/mL (IL-1β), 13.4 ± 2.3 µg/mL (IL-6) | [5] |
| 1-Methylhydantoin Cinnamoyl Imides (Compounds 2 & 4) | RAW264.7 cells | NO, TNF-α, IL-1β | Griess Assay, ELISA | Significant inhibition | [6] |
| 1-Methylhydantoin Cinnamoyl Imide (Compound 5) | Xylene ear swelling in mice | Ear Edema | In vivo model | 52.08% inhibition (high dose) | [6] |
| Fennel and Cumin Volatile Oils | Neutrophils | Degranulation, Respiratory Burst | Not specified | Inhibition of neutrophilic inflammation | [7] |
Table 3: Antimicrobial Activity of Aromatic Compounds
| Compound/Extract | Target Organism(s) | Method | Result (e.g., MIC) | Reference |
| Eugenol | Bacteria, Yeast-like organisms | Not specified | Most effective inhibitor | [8] |
| Aromatic aldehydes | Trichomonas vaginalis | Not specified | Preferentially effective | [8] |
| Polyamines with aromatic groups | E. coli, S. aureus, S. cerevisiae | MIC, MBC | Varies, bactericidal and fungistatic | [9] |
| Allicin (synthesized) | Bacillus subtilis, A. hydrophila | Not specified | Concentration-dependent inhibition | [10] |
| Propolis | Streptococcus pyogenes | MIC | 125 µg/mL | [11] |
Experimental Protocols
Reproducibility of bioactivity data is critically dependent on detailed and standardized experimental protocols. Below are methodologies commonly cited in the assessment of aromatic compounds.
Cytotoxicity Assays
These assays are fundamental in anticancer research to determine the effect of a compound on cell viability and proliferation.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductases reduce the tetrazolium dye MTT to formazan, resulting in a purple color that can be quantified spectrophotometrically.[12]
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[12]
-
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[3]
-
Cell Proliferation Assays: These assays, such as counting cells over time or using DNA synthesis markers, directly measure the ability of a compound to inhibit cell growth.[13]
-
Fluorescent Cytotoxicity Assays: These assays use fluorescent dyes like Propidium Iodide and Hoechst to differentiate between live and dead cells based on membrane integrity, often quantified using an InCell Analyzer.[14]
Anti-inflammatory Assays
These assays are used to evaluate the potential of compounds to mitigate inflammatory responses.
-
Measurement of Nitric Oxide (NO) Production: In vitro, lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are often used. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in cell culture supernatants or biological fluids.[4][6]
-
In Vivo Models: Animal models, such as xylene-induced ear edema in mice, are used to assess the anti-inflammatory effects of compounds in a living organism.[6]
Antimicrobial Assays
These assays determine the ability of a compound to inhibit the growth of or kill microorganisms.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9]
-
Disk Diffusion Method: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The size of the zone of inhibition around the disc indicates the antimicrobial activity.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways reportedly modulated by aromatic compounds and a general workflow for assessing bioactivity, providing a visual guide to the complex biological processes and experimental logic.
Caption: General experimental workflow for assessing the bioactivity of aromatic compounds.
Caption: Simplified MAPK signaling pathway and potential inhibition by aromatic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro cytotoxicity of aromatic aerobic biotransformation products in bluegill sunfish BF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of aromatic glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory and Antimicrobial Volatile Oils: Fennel and Cumin Inhibit Neutrophilic Inflammation via Regulating Calcium and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial properties of aromatic compounds of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial effects of synthesized allicin on bacteria and fungi. [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Assessing the cytotoxic/genotoxic activity and estrogenic/antiestrogenic potential of essential oils from seven aromatic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
A Comparative Analysis of Aromaticin and Parthenolide: Mechanisms of Action in Cellular Signaling
In the realm of molecular pharmacology, understanding the precise mechanisms of action of bioactive compounds is paramount for the development of targeted therapeutics. This guide provides a detailed comparison of the well-characterized sesquiterpene lactone, Parthenolide, and the broader class of aromatic compounds, given the ambiguity in identifying a specific agent named "Aromaticin" in current scientific literature. We will delve into their effects on key signaling pathways, supported by experimental data, detailed methodologies, and visual representations to aid researchers, scientists, and drug development professionals.
Parthenolide: A Multi-Targeted Inhibitor of Pro-inflammatory and Pro-survival Pathways
Parthenolide, a natural product isolated from the feverfew plant (Tanacetum parthenium), has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. Its biological activity is primarily attributed to its α-methylene-γ-lactone ring and an epoxide group, which can interact with nucleophilic sites on cellular proteins.
Inhibition of NF-κB Signaling
A primary mechanism of Parthenolide's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[1][2] Parthenolide has been shown to inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[3] By inhibiting IKK, Parthenolide prevents the release and nuclear translocation of the active NF-κB dimer, thereby blocking the transcription of NF-κB target genes.[4][5][6] Some evidence also suggests that Parthenolide may directly alkylate the p65 subunit of NF-κB, further impeding its DNA binding capacity.[3]
Inhibition of STAT3 Signaling
Parthenolide also potently inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many cancers and promotes cell proliferation and survival.[1][2] It has been demonstrated that Parthenolide acts as a covalent inhibitor of Janus kinases (JAKs), the upstream activators of STAT3.[7][8][9][10] Specifically, Parthenolide has been found to covalently modify cysteine residues on JAK2, suppressing its kinase activity and consequently preventing the phosphorylation, dimerization, and nuclear translocation of STAT3.[7][8][9][10] This inhibition is independent of the production of reactive oxygen species (ROS).[7][8][9][10]
Induction of Apoptosis
Parthenolide induces apoptosis, or programmed cell death, in various cancer cell lines through multiple mechanisms.[11] It can modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial apoptotic pathway.[11] This is often accompanied by the upregulation of p53 and the activation of caspases, including caspase-3, -6, and -9.[11]
Quantitative Data: Cytotoxicity of Parthenolide
The cytotoxic effects of Parthenolide have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| SiHa | Cervical Cancer | 8.42 ± 0.76 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 |
| A549 | Lung Carcinoma | 4.3 |
| TE671 | Medulloblastoma | 6.5 |
| HT-29 | Colon Adenocarcinoma | 7.0 |
| HUVEC | Endothelial Cells | 2.8 |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 |
Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.
Experimental Protocols
MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Parthenolide (e.g., 3.5-21 µM) for 24 or 48 hours.[11]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with Parthenolide are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, IκBα, β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
Luciferase Reporter Assay for STAT3 Activity
This assay measures the transcriptional activity of STAT3.
-
Cell Transfection and Seeding: HepG2 cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization). The cells are then seeded in a 24-well plate.
-
Compound Treatment: The cells are pre-treated with Parthenolide for 1 hour.[7][8]
-
Stimulation: The cells are then stimulated with IL-6 (10 ng/mL) for 4 hours to activate the STAT3 pathway.[7][8]
-
Cell Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The relative luciferase activity is calculated as the ratio of firefly to Renilla luciferase activity.
Signaling Pathway Diagrams
Caption: Parthenolide inhibits the NF-κB pathway by targeting the IKK complex and the p65 subunit.
Caption: Parthenolide inhibits the JAK/STAT3 pathway by covalently modifying and inactivating JAKs.
This compound: A Note on its Identity and the General Mechanisms of Aromatic Compounds
Extensive searches of the scientific literature did not yield a specific, well-characterized compound named "this compound" that is directly comparable to Parthenolide in its mechanism of action. The term "aromatic" in chemistry refers to a broad class of compounds containing one or more aromatic rings, such as benzene. These structures are prevalent in many pharmaceuticals and bioactive molecules.
The mechanism of action of aromatic compounds is highly diverse and depends on the specific molecule and its functional groups. In general, the aromatic ring can serve several purposes in drug-target interactions:
-
Scaffolding: The rigid, planar structure of an aromatic ring can provide a stable scaffold for the optimal positioning of functional groups that interact with a biological target.
-
Hydrophobic Interactions: Aromatic rings are hydrophobic and can participate in favorable interactions with hydrophobic pockets in proteins.
-
π-π Stacking: The delocalized π-electron system of an aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.
-
Cation-π Interactions: The electron-rich face of an aromatic ring can interact favorably with positively charged groups (cations).
Given the lack of specific data for a compound named "this compound," a direct comparison of its mechanism of action with Parthenolide is not feasible at this time. The information provided for Parthenolide, however, offers a comprehensive overview of a well-studied natural product with significant therapeutic potential. Researchers interested in specific aromatic compounds should refer to the literature for the individual agent of interest.
References
- 1. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Aromatic Compounds: A Guide for Laboratory Professionals
Disclaimer: The chemical "Aromaticin" is not found in standard chemical databases. This guide provides disposal procedures for general aromatic compounds and assumes "this compound" exhibits typical characteristics of this class. Always consult the specific Safety Data Sheet (SDS) for any chemical you are handling.
This document provides essential safety and logistical information for the proper disposal of aromatic compounds, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Aromatic compounds, a class of substances containing one or more benzene rings or other resonant cyclic structures, are common in research and development. Many are volatile, flammable, and may be toxic or carcinogenic.[1][2] Proper handling is paramount to minimize exposure and risk.
Personal Protective Equipment (PPE): When handling aromatic compounds, the following PPE is mandatory to prevent skin contact, inhalation, and eye exposure[3][4][5]:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves offer good protection against many solvents, but for prolonged contact or with specific aromatic compounds, butyl rubber or Viton™ gloves may be necessary.[6][7] Always consult a glove compatibility chart.
-
Eye Protection: Chemical splash goggles are required. When handling larger volumes, a face shield should be worn in addition to goggles.[4]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and potential fire hazards.
-
Respiratory Protection: Work with volatile aromatic compounds should always be conducted in a certified chemical fume hood to prevent inhalation of harmful vapors.[1] In situations where a fume hood is not available or insufficient, a respirator with an organic vapor cartridge may be required.[7]
Step-by-Step Disposal Protocol
The disposal of aromatic compounds must comply with federal, state, and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10] Improper disposal, such as pouring down the drain, is strictly prohibited for most organic substances.[1][2]
-
Waste Identification and Segregation:
-
Determine if the aromatic waste is hazardous. Most spent aromatic solvents are considered hazardous waste due to characteristics like ignitability, toxicity, or because they are listed on the EPA's F-list (spent solvents from nonspecific sources).[9][10][11][12]
-
Segregate halogenated and non-halogenated aromatic waste into separate, clearly labeled containers.[2][13] Mixing these waste streams can complicate disposal and increase costs.[8]
-
-
Containerization:
-
Use a designated, compatible waste container. The original container of the main component of the waste can often be used.[14]
-
Ensure the container is in good condition, with a tightly sealing cap to prevent leaks and evaporation.
-
Label the container clearly with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.[14]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
Store away from ignition sources, as many aromatic compounds are flammable.[1]
-
-
Disposal Request:
-
Once the container is full, or before the accumulation time limit set by regulations is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]
-
Quantitative Data for Common Aromatic Solvents
The following table summarizes key quantitative data for representative aromatic solvents. This data is for illustrative purposes; always refer to the specific SDS for the chemical in use.
| Chemical Name | CAS Number | Flash Point (°C) | Boiling Point (°C) | EPA Hazardous Waste Code(s) |
| Benzene | 71-43-2 | -11 | 80.1 | D001, D018, F005 |
| Toluene | 108-88-3 | 4 | 110.6 | D001, F005 |
| Xylene (mixed isomers) | 1330-20-7 | 27-32 | 138-144 | D001, F003 |
| Naphthalene | 91-20-3 | 79 | 218 | U165 |
Data sourced from representative Safety Data Sheets and chemical databases.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.[15]
For Minor Spills (manageable by lab personnel):
-
Alert Personnel: Immediately notify others in the area.[15]
-
Don PPE: Put on the appropriate personal protective equipment.[15]
-
Containment: If safe to do so, stop the source of the spill. Use an absorbent material like sand, earth, or a commercial sorbent to contain the spill and prevent it from spreading or entering drains.[16][17][18]
-
Cleanup: Absorb the spilled material. For flammable liquids, control all ignition sources.[19]
-
Disposal: Collect the absorbent material and contaminated debris in a sealed, labeled container for hazardous waste disposal.[19]
-
Decontamination: Clean the spill area with soap and water.[20]
For Major Spills (requiring emergency response):
-
Evacuate: Immediately evacuate the area.[15]
-
Alert Authorities: Activate the fire alarm and call emergency services (e.g., 911) and your institution's EHS department.[15][17]
-
Isolate: Close doors to the affected area to confine the vapors.[15]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of aromatic compounds.
Caption: Decision process for handling aromatic waste.
Caption: Workflow for responding to an aromatic compound spill.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. mcrsafety.com [mcrsafety.com]
- 5. epa.gov [epa.gov]
- 6. mgsafety.com [mgsafety.com]
- 7. allanchem.com [allanchem.com]
- 8. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]
- 9. epa.gov [epa.gov]
- 10. How to Determine if Your Solvents Are Hazardous Waste - EHSLeaders [ehsleaders.org]
- 11. danielstraining.com [danielstraining.com]
- 12. wku.edu [wku.edu]
- 13. essex.ac.uk [essex.ac.uk]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. enhs.uark.edu [enhs.uark.edu]
- 17. chemkleancorp.com [chemkleancorp.com]
- 18. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. jk-sci.com [jk-sci.com]
Essential Safety and Operational Protocols for Handling Aromaticin
This document provides crucial safety and logistical guidance for the handling of Aromaticin, a potent aromatic compound, in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe working environment and proper disposal of hazardous materials. Given the cytotoxic potential of many complex aromatic compounds, this compound should be handled with the utmost care, assuming it is a hazardous substance.
Assumed Hazard Profile of this compound
For the purpose of this guidance, this compound is assumed to possess the following hazardous properties commonly associated with potent aromatic or cytotoxic compounds:
-
Carcinogenicity and Mutagenicity: May cause cancer or genetic defects.[1][2][3]
-
Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[1][2][3]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[4]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2]
Personal Protective Equipment (PPE) Requirements
Consistent and correct use of PPE is the most critical line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves (or other chemically resistant gloves)- Disposable Gown with Knitted Cuffs- Safety Goggles- N95/P2 Respirator | Prevents inhalation of fine particles and skin contact with the solid compound. |
| Solution Preparation and Handling | - Double Nitrile Gloves (or other chemically resistant gloves)- Disposable Gown with Knitted Cuffs- Chemical Splash Goggles- Face Shield (if splash risk is high)- Work within a certified chemical fume hood | Protects against splashes, and the fume hood minimizes inhalation of volatile components. |
| Cell Culture and In Vitro Assays | - Double Nitrile Gloves- Disposable Gown- Safety Glasses- Work within a Class II Biosafety Cabinet | Maintains sterility of the cell culture while protecting the user from aerosolized this compound. |
| Animal Dosing and Handling | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95/P2 Respirator | Protects against exposure to the compound and contaminated animal waste.[5] |
| Waste Disposal | - Heavy-duty Nitrile or Neoprene Gloves- Disposable Gown- Safety Goggles | Prevents contact with contaminated waste materials. |
Note: Always consult the specific Safety Data Sheet (SDS) for the chemical in use. Since "this compound" is a placeholder, this table is based on general best practices for hazardous aromatic and cytotoxic compounds.[6][7][8][9][10][11]
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential to minimize risk and environmental impact.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Detailed Methodologies
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-computation: Calculate the required mass of this compound for the desired volume and concentration.
-
PPE: Don double nitrile gloves, a disposable gown, and safety goggles.
-
Weighing: Tare a clean, sterile microcentrifuge tube on an analytical balance. Carefully add the calculated mass of this compound to the tube.
-
Solvent Addition: In a certified chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the tube until the this compound is completely dissolved.
-
Storage: Label the tube clearly with the compound name, concentration, date, and your initials. Store at -20°C or as recommended.
2. Decontamination of Work Surfaces
-
Initial Wipe: After handling this compound, wipe down the work surface (fume hood or biosafety cabinet) with a disposable absorbent pad to remove any visible contamination.
-
Decontamination Solution: Prepare a suitable decontamination solution (e.g., 10% bleach solution followed by 70% ethanol).
-
Application: Liberally apply the decontamination solution to the work surface and let it sit for the recommended contact time.
-
Final Wipe: Wipe the surface dry with clean paper towels.
-
Disposal: Dispose of all wipes and absorbent pads as cytotoxic waste.
Waste Disposal Plan
Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination and accidental exposure.
Disposal Protocol:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, pipette tips, tubes, absorbent pads) must be placed in a designated, labeled, and sealed cytotoxic waste container.[12]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: All sharps (needles, scalpels, contaminated glass) must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.
-
Final Disposal: All this compound waste containers must be collected and disposed of by a certified hazardous waste management company, following all local and national regulations.
By adhering to these guidelines, laboratory personnel can significantly mitigate the risks associated with handling the potent aromatic compound, this compound, ensuring both personal and environmental safety.
References
- 1. vitol.com [vitol.com]
- 2. aglayne.com [aglayne.com]
- 3. mpfs.io [mpfs.io]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
